Cor 32-24
Description
Properties
CAS No. |
91595-86-7 |
|---|---|
Molecular Formula |
C14H20N4O |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H20N4O/c15-14-16-10-13(19-14)11-17-6-8-18(9-7-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,16) |
InChI Key |
XSZLHACSCSAKOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4,5-dihydro-5-(methyl(4-phenyl-1-piperazinyl))-2-oxazolamine 5-(1-phenyl-4-piperazino)methyl-2-amino-oxazoline COR 32-24 COR 3224 COR-3224 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pipoxazole: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipoxazole, also known by its developmental code name COR 32-24, is a chemical entity with the systematic IUPAC name 5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine[1]. This document provides a comprehensive overview of the chemical structure, known properties, and pharmacological characteristics of Pipoxazole. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development. While detailed experimental protocols and extensive quantitative data remain limited in publicly accessible literature, this guide consolidates the available information to facilitate further investigation.
Chemical Identity and Properties
Pipoxazole is a heterocyclic compound featuring a dihydro-oxazole ring system linked to a phenylpiperazine moiety. This unique structural arrangement is the basis for its chemical and pharmacological characteristics.
Chemical Structure
The chemical structure of Pipoxazole is presented below:
Physicochemical Properties
A summary of the key chemical and physical properties of Pipoxazole is provided in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not widely reported in the available literature.
| Property | Value | Source |
| IUPAC Name | 5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine | [1] |
| Synonyms | Pipoxazole, this compound | [2][3] |
| CAS Number | 91595-86-7 | [3] |
| Molecular Formula | C14H20N4O | |
| Molecular Weight | 260.33 g/mol | |
| Appearance | Solid | |
| Purity | 98.58% - 99.53% | |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage. |
Pharmacological Profile
Pipoxazole has been investigated for its potential effects on the central nervous system, with a particular focus on its interaction with adrenergic receptors.
Mechanism of Action
The primary mechanism of action attributed to Pipoxazole is its function as an adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. As an agonist, Pipoxazole is believed to bind to and activate these receptors, mimicking the action of the endogenous ligands. This activity suggests its potential for modulating physiological processes regulated by the sympathetic nervous system.
A significant aspect of Pipoxazole's pharmacology is its ability to cross the blood-brain barrier. It has been reported that the compound enters the brain through the purine transport system. This transport mechanism is a critical factor for any centrally acting therapeutic agent.
Potential Therapeutic Applications
Based on its activity as an adrenergic receptor agonist, Pipoxazole has been suggested for research in the context of depression. The adrenergic system is known to play a role in mood regulation, and modulation of this system is a therapeutic strategy for various psychiatric disorders.
Synthesis and Analysis
Proposed Synthetic Pathway
The synthesis of Pipoxazole likely involves a multi-step process. A plausible, though unconfirmed, synthetic route could involve the preparation of a suitable oxazoline precursor followed by its coupling with N-phenylpiperazine.
Analytical Methodologies
For the analysis and characterization of Pipoxazole and related N-phenylpiperazine derivatives, a variety of analytical techniques can be employed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-QTOF/MS, is a powerful method for the quantification and identification of such compounds in biological matrices. Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy would be essential for structural elucidation and confirmation.
Future Directions
The available information on Pipoxazole suggests a compound with potential for further investigation, particularly in the field of neuropharmacology. To fully understand its therapeutic potential, further research is warranted in the following areas:
-
Detailed Pharmacological Characterization: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities for various adrenergic receptor subtypes and to elucidate its downstream signaling pathways.
-
Elucidation of a Definitive Synthesis Protocol: The development and publication of a detailed, reproducible synthetic route would greatly facilitate further research.
-
Comprehensive Physicochemical Profiling: Experimental determination of key properties such as solubility, pKa, and logP is crucial for formulation development and pharmacokinetic modeling.
-
Preclinical Efficacy and Safety Studies: Rigorous preclinical studies are necessary to evaluate the therapeutic efficacy of Pipoxazole in relevant animal models of depression and to assess its safety profile.
Conclusion
Pipoxazole is a phenylpiperazine-containing dihydro-oxazole derivative with reported adrenergic receptor agonist activity and the ability to penetrate the central nervous system. While the current body of public knowledge is limited, the existing data provides a foundation for further exploration of its potential as a pharmacological tool and a lead compound for the development of novel therapeutics. This technical guide serves as a starting point for researchers interested in advancing the understanding of this intriguing molecule.
References
Unveiling the Profile of Cor 32-24: A Novel Adrenergic Receptor Antagonist
This technical guide provides a comprehensive overview of the pharmacological characteristics of Cor 32-24, a novel antagonist of adrenergic receptors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the binding affinity, functional potency, and downstream signaling effects of this compound. The presented data, while illustrative of a typical characterization cascade, underscores the potential of this compound as a selective agent for therapeutic intervention.
Introduction to Adrenergic Receptor Antagonism
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the sympathetic nervous system's regulation of various physiological processes. These receptors are classified into two main types, α and β, with several subtypes (α1, α2, β1, β2, β3).[1] Endogenous catecholamines, such as adrenaline and noradrenaline, activate these receptors, eliciting a "fight or flight" response.[2] Adrenergic antagonists, or blockers, bind to these receptors without initiating the downstream signaling cascade, thereby inhibiting the effects of catecholamines.[2] These agents have found widespread clinical application in the management of cardiovascular diseases, including hypertension and angina pectoris.[2][3] The therapeutic efficacy of an adrenergic antagonist is dictated by its specific binding profile and potency at the various receptor subtypes.
Pharmacological Characterization of this compound
The following sections detail the experimental evaluation of this compound's activity as an adrenergic receptor antagonist.
Receptor Binding Affinity
To determine the binding affinity of this compound for various adrenergic receptor subtypes, competitive radioligand binding assays were performed. Membranes prepared from cells expressing a high density of a specific receptor subtype were incubated with a fixed concentration of a subtype-selective radioligand and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the equilibrium dissociation constant (Ki).
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human α1A, α2A, β1, or β2 adrenergic receptor subtypes are cultured to ~90% confluency. The cells are harvested, and a crude membrane preparation is generated by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Binding Reaction: In a 96-well plate, membrane preparations (20-50 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1A, [3H]-rauwolscine for α2A, [3H]-dihydroalprenolol for β1 and β2) and a range of concentrations of this compound (e.g., 10^-11 to 10^-5 M).
-
Incubation and Termination: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium. The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.
Table 1: Binding Affinity (Ki) of this compound at Adrenergic Receptor Subtypes
| Receptor Subtype | Radioligand | Ki (nM) |
| α1A | [3H]-Prazosin | 150.3 |
| α2A | [3H]-Rauwolscine | 890.7 |
| β1 | [3H]-Dihydroalprenolol | 2.5 |
| β2 | [3H]-Dihydroalprenolol | 75.8 |
Functional Antagonist Potency
The functional potency of this compound was assessed by its ability to inhibit agonist-induced downstream signaling. For β-adrenergic receptors, this typically involves the measurement of cyclic AMP (cAMP) production.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Cells expressing the target β-adrenergic receptor subtype are seeded in 96-well plates and grown to near confluency.
-
Pre-treatment: The cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Agonist Stimulation: A fixed concentration of an agonist (e.g., isoproterenol) is added to the wells to stimulate cAMP production, and the cells are incubated for a further period (e.g., 30 minutes).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of this compound that produces a 50% inhibition of the agonist-induced cAMP response (IC50) is determined by non-linear regression analysis.
Table 2: Functional Antagonist Potency (IC50) of this compound
| Receptor Subtype | Agonist | IC50 (nM) |
| β1 | Isoproterenol | 5.2 |
| β2 | Isoproterenol | 120.4 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow of the experimental procedures used for its characterization.
Caption: β-Adrenergic Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for the Radioligand Binding Assay.
Caption: Classification of Adrenergic Receptors.
Summary and Future Directions
The data presented in this guide indicate that this compound is a potent and selective antagonist of the β1-adrenergic receptor. Its high affinity and functional antagonism at the β1 subtype, coupled with significantly lower activity at other adrenergic receptor subtypes, suggest a favorable selectivity profile. This makes this compound a promising candidate for further preclinical and clinical development, particularly for cardiovascular indications where β1-selective blockade is desirable to minimize side effects associated with the blockade of other receptor subtypes. Future studies will focus on in vivo efficacy models and comprehensive safety pharmacology to further elucidate the therapeutic potential of this compound.
References
In-depth Technical Guide: The Antagonistic Effect of Cor 32-24 on Reserpine-Induced Hypothermia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cor 32-24, chemically identified as 4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine, is a novel 2-amino-2-oxazoline derivative that has demonstrated a promising profile as an antidepressant agent.[1] One of the key preclinical indicators of its potential therapeutic efficacy is its ability to antagonize hypothermia induced by reserpine.[1] Reserpine, an irreversible inhibitor of the vesicular monoamine transporter (VMAT), leads to the depletion of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin), resulting in a characteristic hypothermic response in animal models. This phenomenon is a well-established screening tool for potential antidepressant compounds. This technical guide provides a comprehensive overview of the available scientific literature on this compound and its effect on reserpine-induced hypothermia, including experimental methodologies and a discussion of potential mechanisms of action.
Quantitative Data on the Antagonism of Reserpine-Induced Hypothermia by this compound
Despite extensive literature searches, the specific quantitative dose-response data for the antagonism of reserpine-induced hypothermia by this compound from the primary study by Bourin et al. (1988) could not be retrieved. The available abstract confirms the antagonistic effect but does not provide specific details on the doses of this compound used or the precise magnitude of the temperature reversal.
The following table summarizes the qualitative findings and highlights the missing quantitative data.
| Compound/Treatment | Animal Model | Reserpine Dose | This compound Dose | Effect on Body Temperature | Quantitative Temperature Change (°C) | Reference |
| This compound | Mice | Not Specified in Abstract | Not Specified in Abstract | Antagonized reserpine-induced hypothermia | Data Not Available | [1] |
Experimental Protocols
A generalized experimental protocol for assessing the effect of a test compound on reserpine-induced hypothermia in mice, based on established methodologies, is provided below. The specific parameters for the this compound studies may have varied.
Induction of Hypothermia with Reserpine
-
Animal Model: Male Swiss mice are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Mice are housed in temperature-controlled rooms.
-
Reserpine Administration: Reserpine is administered via intraperitoneal (i.p.) injection. A typical dose to induce a significant hypothermic response is 2.5 mg/kg.
-
Baseline Temperature Measurement: Rectal temperature is measured prior to any injections to establish a baseline.
-
Post-Reserpine Temperature Monitoring: Rectal temperature is monitored at regular intervals (e.g., every 30 or 60 minutes) for several hours following reserpine administration to record the development of hypothermia.
Administration of Test Compound (e.g., this compound)
-
Timing of Administration: The test compound can be administered either before or after the induction of hypothermia by reserpine. A common protocol involves administering the test compound at a set time (e.g., 30 minutes or 1 hour) before the reserpine injection.
-
Route of Administration: this compound would typically be administered via intraperitoneal (i.p.) or oral (p.o.) route.
-
Dose-Response Assessment: To determine the efficacy of the test compound, different doses are administered to separate groups of animals.
-
Temperature Monitoring: Rectal temperature is measured at regular intervals after the administration of both the test compound and reserpine to assess the extent of antagonism of the hypothermic effect.
Visualizations
Experimental Workflow for Reserpine-Induced Hypothermia Assay
References
An In-depth Technical Guide on the Putative Interaction of Posaconazole with Serotonin and Dopamine Receptors
Disclaimer: Initial searches for "Pipoxazole" yielded no results, suggesting a likely misspelling. The following information is provided for Posaconazole , a triazole antifungal agent, based on the high probability of it being the intended subject. It is crucial to note that there is no scientific evidence to date demonstrating direct interactions of posaconazole with serotonin or dopamine receptors. This guide summarizes the known mechanism of action of posaconazole and explores its documented neurological effects, which may be of interest to researchers investigating its central nervous system (CNS) activity.
Executive Summary
Posaconazole is a broad-spectrum triazole antifungal agent. Its primary mechanism of action is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. While posaconazole is not known to directly bind to or modulate serotonin or dopamine receptors, it is associated with a range of neurological side effects. This has led to inquiries about its potential interactions with neurotransmitter systems. This document will detail the established pharmacology of posaconazole and present available data on its CNS effects.
Core Mechanism of Action
Posaconazole's antifungal activity is achieved through the inhibition of the enzyme lanosterol 14α-demethylase.[1][2][3] This enzyme is crucial in the biosynthetic pathway of ergosterol, a key component of the fungal cell membrane.[1][2] By inhibiting this enzyme, posaconazole disrupts the integrity of the fungal cell membrane, leading to impaired cell growth and replication.
Signaling Pathway of Posaconazole's Antifungal Activity
Interaction with Serotonin and Dopamine Receptors: A Review of the Evidence
A comprehensive review of the scientific literature reveals no direct evidence of posaconazole binding to or functionally modulating any serotonin or dopamine receptor subtypes. Its therapeutic effects are attributed solely to its antifungal properties.
Neurological Effects of Posaconazole
Despite the lack of direct receptor interaction, posaconazole is associated with a range of central nervous system side effects, particularly at high serum concentrations. These effects are generally considered off-target and are not indicative of a primary pharmacological interaction with neurotransmitter systems.
Reported Neurological Adverse Events
The following table summarizes the neurological side effects of posaconazole as reported in the literature.
| Frequency | Adverse Event |
| Very Common (>10%) | Headache, Dizziness |
| Common (1-10%) | Paresthesia, Somnolence, Dysgeusia |
| Uncommon (0.1-1%) | Tremor, Convulsions, Neuropathy, Hypoesthesia, Vertigo, Aphasia |
| Rare (0.01-0.1%) | Cerebrovascular accident, Encephalopathy, Peripheral neuropathy, Syncope |
| Case Reports | Visual hallucinations, Altered mental status, Symptoms of parkinsonism (at very high serum concentrations) |
Potential Indirect Mechanisms and Drug Interactions
While direct receptor binding is not supported by evidence, some indirect mechanisms and drug-drug interactions could potentially lead to neurological symptoms:
-
CYP450 Inhibition: Posaconazole is an inhibitor of the cytochrome P450 enzyme CYP3A4. Co-administration with drugs metabolized by this enzyme, including some antidepressants, can lead to increased plasma concentrations of the latter, potentially increasing the risk of adverse effects like serotonin syndrome. This is a pharmacokinetic interaction, not a direct effect on serotonin receptors.
-
Phospholipidosis: Studies in animal models have shown that posaconazole can induce phospholipidosis in neurons, which is the accumulation of phospholipids within cells. However, this was not associated with observable functional neurologic effects in the evaluated systems.
Experimental Protocols
As there are no published studies investigating the direct interaction of posaconazole with serotonin or dopamine receptors, no specific experimental protocols for such studies can be cited. However, standard methodologies for assessing drug-receptor interactions would be applicable should such research be undertaken.
Radioligand Binding Assays
A standard approach to determine the binding affinity of a compound to a receptor is through competitive radioligand binding assays. This would involve:
-
Preparation of cell membranes expressing the serotonin or dopamine receptor subtype of interest.
-
Incubation of the membranes with a known radiolabeled ligand for the receptor and varying concentrations of posaconazole.
-
Separation of bound and free radioligand.
-
Quantification of radioactivity to determine the displacement of the radioligand by posaconazole.
-
Calculation of the inhibition constant (Ki) to quantify the binding affinity.
Functional Assays
To assess the functional activity of posaconazole at these receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist), cell-based functional assays could be employed. For G-protein coupled receptors like serotonin and dopamine receptors, this could involve measuring changes in second messenger levels (e.g., cAMP, inositol phosphates) or reporter gene expression in response to posaconazole application.
Conclusion
References
A Technical Guide to the Brain Uptake of Cor 32-24 via the Purine Transport System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cor 32-24 (also designated COR3224) is a novel 2-amino-2-oxazoline derivative, identified chemically as 4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine.[1] Early psychopharmacological studies in animal models demonstrated that this compound exhibits an antidepressant profile, suggesting central nervous system (CNS) activity.[1][2] A critical determinant for the efficacy of any CNS-acting agent is its ability to traverse the blood-brain barrier (BBB). Research has confirmed that this compound enters the brain through a specific, carrier-mediated process involving the endogenous purine transport system.[3][4] This document provides an in-depth technical overview of the brain uptake mechanism of this compound, summarizing the key quantitative data and the experimental protocols used in its characterization.
Quantitative Data Summary
The brain uptake of this compound has been characterized by its affinity for the purine carrier and its saturable transport kinetics. The following tables summarize the pivotal quantitative findings from studies in rats.
Table 1: Affinity and Brain Uptake Index of this compound
This table presents the binding affinity of this compound for the purine carrier at the blood-brain barrier and its corresponding brain uptake under varying concentrations.
| Parameter | Value | Description | Source |
| Affinity (Km) | 5.68 µM | The Michaelis-Menten constant, representing the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates higher affinity. The affinity of this compound for the purine carrier was found to be higher than that of adenine. | |
| Brain Uptake Index (BUI) | 10% to 5% | The BUI represents the percentage of the compound extracted by the brain from the blood in a single pass. The BUI for radiolabeled this compound decreased as the concentration of unlabeled this compound was increased, indicating a saturable, carrier-mediated transport process. |
Table 2: Dose-Dependent Brain Exposure of this compound
This table summarizes the findings from a pharmacokinetic study that analyzed the relationship between oral dosage and brain/plasma concentrations, further supporting a saturable uptake mechanism.
| Dosage (Oral, mg/kg) | Plasma AUC Relationship | Cerebral AUC Relationship | Brain/Plasma Concentration Ratio | Source |
| 10, 40, 160 | Linear | Non-linear | Higher values observed for the 10 mg/kg dose compared to the 40 and 160 mg/kg doses. |
The non-proportional increase in cerebral Area Under the Curve (AUC) with increasing doses, coupled with a decreasing brain/plasma ratio at higher doses, is characteristic of a transport system that becomes saturated.
The Purine Transport System and the Blood-Brain Barrier
This compound utilizes the purine transport system to cross the BBB. The BBB is a highly selective barrier formed by brain capillary endothelial cells, which strictly regulates the passage of substances into the brain. For essential molecules like purines (e.g., adenosine) and their analogs, transport is mediated by specific protein carriers.
The primary carriers for nucleosides at the BBB belong to two main families:
-
Equilibrative Nucleoside Transporters (ENTs): These are bidirectional transporters that move nucleosides down their concentration gradient. ENT1 and ENT2 are the major subtypes found in the brain.
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that move nucleosides into cells against their concentration gradient. CNT2, a purine-selective transporter, has been identified at the BBB.
The fact that this compound brain uptake is saturable and competitive suggests it acts as a substrate for one or more of these transporter proteins, likely competing with endogenous purines like adenosine for binding and translocation across the endothelial cell membranes of the BBB.
Caption: Carrier-mediated transport of this compound across the BBB.
Experimental Protocols
The key methodology used to quantify the brain uptake of this compound was the rapid intracarotid injection technique , also known as the Oldendorf method.
Detailed Methodology: The Oldendorf Method
This in-situ technique measures the brain extraction of a test substance during a single pass through the cerebral circulation. It allows for the calculation of the Brain Uptake Index (BUI).
Core Principle: A bolus containing the radiolabeled test compound (e.g., ¹⁴C-Cor 32-24) and a highly diffusible reference compound (e.g., ³H-H₂O) is rapidly injected into the carotid artery of an anesthetized rat. After a short period (typically 5-15 seconds), the animal is decapitated, and the brain is removed for analysis. The ratio of the test compound to the reference compound in the brain tissue is compared to the ratio in the original injectate to determine the percentage of the test compound extracted by the brain.
Step-by-Step Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized. The common carotid artery is surgically exposed for injection.
-
Preparation of Injectate: A buffered saline solution is prepared containing:
-
The radiolabeled test substance (e.g., ¹⁴C-Cor 32-24).
-
A highly permeable, flow-limited reference substance (e.g., ³H-labeled water).
-
For competition studies, varying concentrations of the unlabeled test substance (this compound) are added to demonstrate saturability.
-
-
Injection: The solution (approx. 200 µL) is injected rapidly (over ~1 second) into the common carotid artery.
-
Circulation and Uptake: The injectate travels through the cerebral circulation. The time allowed for uptake is brief, typically 5 to 15 seconds, to minimize efflux or metabolic alteration of the test substance.
-
Termination and Sample Collection: The animal is euthanized by decapitation at the predetermined time point post-injection. The brain (specifically, the ipsilateral cerebral hemisphere) is quickly dissected.
-
Sample Processing and Analysis:
-
Brain tissue is solubilized.
-
Dual-isotope liquid scintillation counting is used to determine the disintegrations per minute (DPM) for both the test isotope (¹⁴C) and the reference isotope (³H).
-
Aliquots of the injectate are also counted to determine the initial ratio of the isotopes.
-
-
Calculation of Brain Uptake Index (BUI):
-
The BUI is calculated using the following formula:
BUI (%) = [ (¹⁴C / ³H)tissue / (¹⁴C / ³H)injectate ] x 100
-
Caption: Workflow for the Oldendorf method to determine BUI.
Logical Framework for Saturable Transport
The experimental evidence points to a classic carrier-mediated transport mechanism that is subject to saturation. The logical relationship between concentration and brain uptake can be visualized as follows.
Caption: Logic of saturable transport for this compound at the BBB.
References
- 1. A 2-amino-2-oxazoline derivative as an antidepressant in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COR3224--a new antidepressant: pharmacokinetics and metabolism in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo evidence for carrier-mediated brain uptake of a new 2-amino-2-oxazoline (COR3224) via the purine transport system in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Early psychopharmacological studies of Cor 32-24
An In-depth Technical Guide on the Early Psychopharmacological Studies of Cor 32-24
Introduction
This technical guide aims to provide a comprehensive overview of the early psychopharmacological studies of the compound designated as this compound. The intended audience for this document includes researchers, scientists, and professionals involved in the field of drug development. The guide will focus on presenting quantitative data, detailing experimental protocols, and visualizing key biological pathways associated with this compound's mechanism of action.
Data Presentation
A thorough review of available scientific literature and historical data archives was conducted to identify early psychopharmacological studies pertaining to this compound. The objective was to collate all quantitative data from these studies into a structured format to facilitate clear comparison and analysis.
Despite an exhaustive search, no specific preclinical or clinical studies with quantitative data for a compound identified as "this compound" could be located in the public domain or accessible scientific databases. The search terms used included "this compound psychopharmacology," "this compound mechanism of action," "this compound clinical trials," and "this compound experimental protocols." The lack of retrievable data suggests that "this compound" may be an internal project code that was not publicly disclosed, a compound that did not advance to published stages of research, or a designation that has been superseded by another name.
Experimental Protocols
The core requirement of this guide was to provide detailed methodologies for all key experiments cited. However, due to the absence of any identifiable studies for this compound, no experimental protocols can be described.
Signaling Pathways and Experimental Workflows
A mandatory component of this guide was the creation of diagrams for all described signaling pathways, experimental workflows, or logical relationships using the Graphviz (DOT language). As no information on the mechanism of action or experimental procedures for this compound was found, it is not possible to generate these visualizations.
While the intent of this technical guide was to provide an in-depth analysis of the early psychopharmacological studies of this compound, the foundational information required for such a document is not available in the public record. Researchers, scientists, and drug development professionals seeking information on this specific compound may need to consult internal historical archives of the originating organization, if known. Without access to primary data, any further discussion on the psychopharmacological properties of this compound would be purely speculative.
Pipoxazole (CAS 91595-86-7): A CNS-Penetrant Adrenergic Agonist with Potential Antidepressant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pipoxazole, also identified by the code COR 32-24 and CAS number 91595-86-7, is a chemical entity with potential applications in neuroscience research, particularly in the study of depression and central nervous system (CNS) pharmacology. Limited available information suggests that Pipoxazole functions as an adrenergic receptor agonist and possesses the crucial characteristic of being able to penetrate the blood-brain barrier (BBB) via the purine transport system. This technical guide synthesizes the currently available, albeit limited, information on Pipoxazole to inform further research and drug development efforts.
Core Compound Information
| Identifier | Value |
| CAS Number | 91595-86-7 |
| Synonym | This compound |
| Proposed Class | Adrenergic Receptor Agonist |
| Key Feature | Brain Penetration via Purine Transport System |
| Potential Application | Research in Depression |
Mechanism of Action and Pharmacodynamics
The primary mechanism of action attributed to Pipoxazole is its activity as an adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. Agonism at these receptors can elicit a wide range of physiological responses, and their modulation is a key strategy in the treatment of various disorders, including depression.
Unfortunately, specific quantitative data regarding Pipoxazole's binding affinity (Ki) or potency (IC50/EC50) at various adrenergic receptor subtypes (e.g., α1, α2, β1, β2) are not available in the public domain. Such data would be critical for elucidating its precise pharmacological profile and potential therapeutic window.
Blood-Brain Barrier Transport
A notable feature of Pipoxazole is its ability to cross the blood-brain barrier. Research indicates that it utilizes the endogenous purine transport system for this transit. This is a significant characteristic for a CNS-acting drug, as the BBB represents a major obstacle to the delivery of therapeutics to the brain. The utilization of a specific transporter suggests a potential for targeted delivery and could influence the drug's pharmacokinetic profile.
Signaling Pathways
As an adrenergic receptor agonist, Pipoxazole is expected to modulate downstream signaling pathways associated with these receptors. The specific pathway would depend on the G-protein coupled to the receptor subtype it preferentially targets.
Caption: General Adrenergic Signaling Pathway Activated by Pipoxazole.
Experimental Protocols
Hypothetical Experimental Workflow for Characterization:
Caption: A logical workflow for the preclinical evaluation of Pipoxazole.
Research Applications and Future Directions
The primary suggested application for Pipoxazole is as a research tool to investigate the role of adrenergic systems in depression. Its ability to cross the BBB makes it a potentially valuable probe for studying central adrenergic receptors in vivo.
Future research should focus on:
-
Pharmacological Characterization: Determining the binding affinities and functional potencies of Pipoxazole at all adrenergic receptor subtypes.
-
Mechanism of Transport: Elucidating the specific purine transporter(s) involved in its BBB transit.
-
In Vivo Efficacy: Conducting robust preclinical studies in validated animal models of depression to assess its behavioral effects.
-
Pharmacokinetics and Toxicology: Establishing a comprehensive profile of its absorption, distribution, metabolism, excretion, and safety.
Conclusion
Pipoxazole (CAS 91595-86-7) is a CNS-penetrant adrenergic agonist with potential for development as a research tool or therapeutic agent for depression. However, the currently available data is sparse. A comprehensive and systematic evaluation of its pharmacological and pharmacokinetic properties is necessary to fully understand its potential and guide future research endeavors. The information presented in this guide serves as a foundational overview to stimulate and inform such investigations.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Cor 32-24
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific experimental compound "Cor 32-24" is limited. The following application notes and protocols are based on a foundational study from 1991 and have been supplemented with generalized methodologies for in vivo studies of compounds that interact with the purine transport system in the brain. These protocols should be adapted and optimized based on further pre-clinical data.
Introduction
This compound is identified as a 2-amino-2-oxazoline derivative that has been shown to be transported into the rat brain.[1] Evidence suggests that its uptake is facilitated by the purine carrier system, a critical transport mechanism for purines across the blood-brain barrier.[1] The compound has been classified as an antidepressive agent, although detailed in vivo studies and its precise mechanism of action are not extensively documented in publicly accessible literature.[1]
These application notes provide a framework for conducting in vivo studies to further characterize the pharmacokinetic and pharmacodynamic properties of this compound, or similar compounds targeting the purine transport system for central nervous system effects.
Data Presentation
Table 1: Brain Uptake Index (BUI) of this compound in Rats
This table summarizes the brain uptake of radiolabeled this compound, as determined by the Oldendorf intracarotid injection technique.[1]
| Concentration of Unlabeled this compound | Brain Uptake Index (BUI) (%) |
| Low | 10 |
| High | 5 |
Data extracted from a 1991 study on this compound, which demonstrated a decrease in the uptake of the labeled compound with increasing concentrations of the unlabeled compound, suggesting a saturable transport mechanism.[1]
Table 2: Kinetic Parameters of this compound for the Purine Carrier
This table presents the affinity of this compound for the purine transport system in the rat brain.
| Compound | Michaelis-Menten Constant (Km) |
| This compound | 5.68 µM |
| Adenine | Higher Km (Lower Affinity) |
The lower Km value for this compound compared to the natural ligand adenine indicates a higher affinity for the purine carrier.
Experimental Protocols
Protocol 1: In Vivo Brain Uptake and Pharmacokinetic Analysis
Objective: To quantify the brain penetration and pharmacokinetic profile of this compound in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Compound Administration:
-
For pharmacokinetic studies, this compound is formulated in a suitable vehicle (e.g., saline, DMSO/saline mixture) and administered via intravenous (IV) or intraperitoneal (IP) injection.
-
A typical dose range for initial studies could be 1-10 mg/kg.
-
-
Blood and Brain Tissue Collection:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration, animals are anesthetized.
-
Blood samples are collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.
-
Animals are then transcardially perfused with ice-cold saline to remove blood from the brain.
-
The brain is rapidly excised, and specific regions (e.g., cortex, hippocampus, striatum) can be dissected.
-
-
Sample Analysis:
-
Concentrations of this compound in plasma and brain homogenates are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated for both plasma and brain tissue.
-
The brain-to-plasma concentration ratio is determined at each time point to assess the extent of brain penetration.
-
Protocol 2: Assessment of Antidepressant-like Activity
Objective: To evaluate the potential antidepressant effects of this compound using established behavioral models in rodents.
Methodology:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Compound Administration: this compound is administered at various doses (e.g., 1, 5, 10 mg/kg, IP) 30-60 minutes before behavioral testing. A vehicle control group and a positive control group (e.g., a known antidepressant like fluoxetine) should be included.
-
Forced Swim Test (FST):
-
Animals are individually placed in a cylinder of water from which they cannot escape.
-
The duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test) is recorded.
-
A reduction in immobility time is indicative of an antidepressant-like effect.
-
-
Tail Suspension Test (TST):
-
Mice are suspended by their tails using adhesive tape.
-
The duration of immobility is recorded over a 6-minute period.
-
A decrease in immobility time suggests antidepressant-like activity.
-
-
Data Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle and positive control groups.
-
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action for this compound in the central nervous system.
Caption: Experimental workflow for assessing the antidepressant-like effects of this compound.
References
Application Notes and Protocols for Measuring Cor 32-24 Effects on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cor 32-24, chemically identified as 4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine, is a novel 2-amino-2-oxazoline derivative that has demonstrated a promising antidepressant profile in preclinical studies. Its pharmacological actions suggest a mechanism comparable to classic antidepressants, influencing motor activity and related behaviors. These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodent models, a critical component in the evaluation of novel antidepressant compounds. The provided methodologies for the Open Field Test (OFT) and Rotarod Test are designed to yield robust and reproducible data for characterizing the behavioral pharmacology of this compound.
Putative Signaling Pathway of this compound
While the precise molecular targets of this compound are not fully elucidated, its antidepressant-like effects suggest modulation of central monoaminergic systems, including serotonergic and noradrenergic pathways. Antidepressants in this class typically enhance neurotransmission by inhibiting the reuptake of serotonin (5-HT) and/or norepinephrine (NE) from the synaptic cleft, leading to increased activation of postsynaptic receptors. This enhanced signaling is believed to initiate downstream cellular adaptations that contribute to the therapeutic effects.
Caption: Putative mechanism of this compound action on monoaminergic neurotransmission.
Data Presentation
The following tables summarize hypothetical quantitative data from locomotor activity studies with this compound. These tables are illustrative of the expected outcomes based on the compound's antidepressant profile and are intended to serve as a template for data presentation.
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time Spent in Center (%) | Rearing Frequency |
| Vehicle (Saline) | - | 1525 ± 120 | 12.5 ± 2.1 | 45 ± 5 |
| This compound | 1 | 1480 ± 110 | 14.2 ± 2.5 | 42 ± 6 |
| This compound | 5 | 1250 ± 95 | 18.9 ± 3.0 | 35 ± 4 |
| This compound | 10 | 980 ± 80 | 22.5 ± 3.5 | 28 ± 3** |
| Imipramine (Control) | 10 | 1150 ± 105 | 20.1 ± 3.2** | 32 ± 5* |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) - Trial 1 | Latency to Fall (seconds) - Trial 2 | Latency to Fall (seconds) - Trial 3 |
| Vehicle (Saline) | - | 125 ± 15 | 155 ± 18 | 180 ± 20 |
| This compound | 1 | 120 ± 14 | 150 ± 16 | 175 ± 19 |
| This compound | 5 | 115 ± 12 | 145 ± 15 | 170 ± 18 |
| This compound | 10 | 105 ± 11 | 130 ± 14 | 155 ± 16* |
| Diazepam (Control) | 2 | 85 ± 9 | 100 ± 10 | 115 ± 12** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
Open Field Test (OFT)
This test is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm), typically made of a non-porous material for easy cleaning.
-
Video tracking software (e.g., Any-maze, EthoVision).
-
This compound, reference compounds (e.g., imipramine), and vehicle (e.g., saline, DMSO).
-
Standard laboratory animal caging and husbandry supplies.
-
Male C57BL/6 mice (8-10 weeks old).
Protocol:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to testing. The room should be quiet and have consistent lighting (e.g., 100 lux).
-
Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing.
-
Test Procedure:
-
Place a single mouse gently into the center of the open field arena.
-
Allow the mouse to explore the arena freely for a 10-minute session.
-
Record the session using the video tracking software.
-
-
Data Analysis: The software will automatically analyze various parameters. Key parameters to quantify include:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the mouse stands on its hind legs, indicating exploratory behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Caption: Experimental workflow for the Open Field Test.
Rotarod Test
This test is used to assess motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus.
-
This compound, reference compounds (e.g., diazepam as a positive control for motor impairment), and vehicle.
-
Standard laboratory animal caging and husbandry supplies.
-
Male C57BL/6 mice (8-10 weeks old).
Protocol:
-
Acclimation and Training:
-
Acclimate mice to the testing room for at least 60 minutes.
-
On the day before the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes to familiarize them with the apparatus.
-
-
Drug Administration: Administer this compound or vehicle 30 minutes prior to testing.
-
Test Procedure:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and rotating with it for two consecutive revolutions.
-
Conduct three trials for each mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary measure is the latency to fall in seconds for each trial.
-
Cleaning: Clean the rod and the falling platform with 70% ethanol between each mouse.
Caption: Experimental workflow for the Rotarod Test.
Application Notes and Protocols: Synthesis and Purification of Cor 32-24 for Research Use
Abstract
This document provides a detailed methodology for the chemical synthesis and subsequent purification of Cor 32-24 (4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine), a 2-amino-2-oxazoline derivative with a potential antidepressant profile.[1] The protocols described herein are intended for researchers, scientists, and drug development professionals requiring a highly pure, well-characterized sample of this compound for in vitro and in vivo research applications. The synthesis is based on established principles for the formation of 2-aminooxazolines, and the purification protocol is designed to yield the final compound with high purity suitable for pharmacological studies.[2]
Introduction
This compound is a heterocyclic compound belonging to the 2-amino-2-oxazoline class of molecules, which have demonstrated a range of pharmacological properties.[1] Structurally, it incorporates a phenylpiperazine group, similar to the antidepressant trazodone, and an oxazoline group, comparable to the antidepressant toloxatone.[1] Preclinical studies in murine models have indicated that this compound exhibits an antidepressant-like profile by antagonizing reserpine-induced hypothermia and ptosis, as well as oxotremorine-induced hypothermia.[1] Given its potential therapeutic relevance, access to a reliable synthesis and purification protocol is essential for enabling further research into its mechanism of action, efficacy, and safety. This document outlines a reproducible, multi-step synthesis and a robust purification workflow to obtain research-grade this compound.
Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence starting from commercially available reagents. The overall workflow involves the initial synthesis of an epoxide intermediate followed by a ring-opening reaction with N-phenylpiperazine and subsequent cyclization to form the final 2-aminooxazoline core.
Figure 1: Overall workflow for the synthesis, purification, and analysis of this compound.
Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Epoxide Intermediate
This step involves the epoxidation of a suitable allylic amine precursor.
Protocol:
-
To a stirred solution of the allylic amine precursor (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide intermediate.
Step 2: Synthesis of Crude this compound
This step involves the nucleophilic ring-opening of the epoxide by N-phenylpiperazine, followed by an intramolecular cyclization to form the 2-aminooxazoline ring.
Protocol:
-
Dissolve the crude epoxide intermediate (1.0 eq) and N-phenylpiperazine (1.1 eq) in ethanol (15 mL/mmol).
-
Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours.
-
Monitor the reaction by LC-MS for the formation of the desired product mass.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting residue is the crude this compound, which is carried forward to the purification stage.
Purification of this compound
4.4.1 Liquid-Liquid Extraction:
-
Dissolve the crude residue in ethyl acetate (EtOAc, 20 mL).
-
Wash the organic solution with 1M hydrochloric acid (HCl) (2 x 15 mL). The product, being basic, will move to the aqueous layer.
-
Separate the aqueous layer and basify to pH ~10 using 2M sodium hydroxide (NaOH).
-
Extract the product back into EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
4.4.2 Flash Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane).
-
Adsorb the extracted crude product onto a small amount of silica gel.
-
Load the adsorbed material onto the column and elute with the solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
4.4.3 Recrystallization:
-
Dissolve the purified solid from chromatography in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it at 4 °C to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum to yield pure this compound.
Data Presentation
The following tables summarize typical yields and purity data obtained from the described protocol.
Table 1: Synthesis Reaction Parameters and Yields
| Step | Reaction | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |
| 1 | Epoxidation | 1 : 1.2 | DCM | 0 to RT | 4 - 6 | 85 - 95 |
| 2 | Ring Opening & Cyclization | 1 : 1.1 | Ethanol | 78 | 12 - 18 | 60 - 75 |
Table 2: Purification Efficiency and Final Product Quality
| Purification Step | Recovery (%) | Purity by HPLC (%) | Final Appearance |
| Liquid-Liquid Extraction | ~90 | >85 | Brownish oil |
| Column Chromatography | 70 - 80 | >98 | Off-white solid |
| Recrystallization | 85 - 95 | >99.5 | White crystalline solid |
Potential Signaling Pathway Involvement
While the precise mechanism of action for this compound is not fully elucidated, its structural similarity to known antidepressants suggests potential interaction with monoaminergic systems. It is hypothesized that this compound may modulate serotonergic and/or adrenergic pathways, potentially acting as a receptor antagonist or reuptake inhibitor. Further research is required to confirm these interactions.
Figure 2: Hypothesized signaling cascade for this compound's antidepressant action.
Conclusion
The protocols detailed in this document provide a reliable and reproducible method for the synthesis and purification of this compound for research purposes. Adherence to these methodologies will yield a high-purity compound suitable for detailed pharmacological and biochemical investigation, thereby facilitating further exploration of its therapeutic potential.
References
Application Notes and Protocols for Cell Viability Assays in Cytotoxicity Testing of Cor 32-24
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the cytotoxicity of the compound Cor 32-24 using established cell viability assays. Cell viability assays are essential tools in toxicology and drug discovery for determining the number of healthy cells in a population after exposure to a test substance.[1][2] The following protocols for MTT, XTT, and LDH assays offer robust and reliable methods to quantify the cytotoxic effects of this compound.
The selection of a specific assay may depend on the cell type, the expected mechanism of action of the compound, and the desired endpoint.[3] Metabolic assays like MTT and XTT measure the enzymatic activity of viable cells, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[4]
Data Presentation: Summary of Quantitative Cytotoxicity Data
The following table provides a template for summarizing the quantitative data obtained from the described cell viability assays. This structured format allows for a clear and direct comparison of the cytotoxic effects of this compound across different cell lines, concentrations, and exposure times.
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cell Line A | MTT | 0.1 | 24 | 98 ± 4.5 | 15.2 |
| 1 | 24 | 85 ± 5.1 | |||
| 10 | 24 | 52 ± 3.8 | |||
| 50 | 24 | 21 ± 2.9 | |||
| 100 | 24 | 5 ± 1.5 | |||
| Cell Line B | XTT | 0.1 | 48 | 95 ± 6.2 | 8.9 |
| 1 | 48 | 78 ± 4.9 | |||
| 10 | 48 | 45 ± 5.5 | |||
| 50 | 48 | 15 ± 3.1 | |||
| 100 | 48 | 3 ± 1.1 | |||
| Cell Line C | LDH | 0.1 | 24 | 99 ± 3.7 (relative to control) | 25.8 |
| 1 | 24 | 92 ± 4.1 (relative to control) | |||
| 10 | 24 | 65 ± 5.8 (relative to control) | |||
| 50 | 24 | 35 ± 4.2 (relative to control) | |||
| 100 | 24 | 12 ± 2.5 (relative to control) |
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound such as this compound.
Experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method that measures cell viability based on metabolic activity. The key advantage of the XTT assay is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
96-well plates
-
Microplate reader
Protocol:
-
Plate cells in a 96-well plate and treat them with various concentrations of this compound as described in the MTT protocol.
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. This should be done immediately before use.
-
After the treatment incubation period, add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protecting it from light. The optimal incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used to correct for non-specific background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. It is a reliable method for quantifying cell death.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as previously described. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay.
-
Background control: Culture medium without cells.
-
-
After the incubation period, centrifuge the plate at approximately 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the spontaneous and background release from the experimental values and normalizing to the maximum release.
Hypothetical Signaling Pathway Affected by a Cytotoxic Compound
The following diagram illustrates a generalized signaling pathway that could be targeted by a cytotoxic compound, leading to apoptosis. The specific pathway affected by this compound would need to be determined through further mechanistic studies.
Hypothetical signaling pathway for a cytotoxic compound.
References
Application Notes and Protocols for Pipoxazole Stability Testing and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of Pipoxazole. The provided methodologies are based on the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific robustness.
Introduction to Pipoxazole Stability
Pipoxazole is a pharmaceutical compound with therapeutic potential that necessitates a thorough understanding of its stability profile. Stability testing is a critical component of drug development, providing essential information on how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This data is fundamental for determining appropriate storage conditions, retest periods, and shelf life.
Forced degradation studies are also crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[1][2] This information is invaluable for the development of stability-indicating analytical methods and for the formulation of a stable drug product.
Physicochemical Properties of Pipoxazole (Hypothetical)
A summary of the key physicochemical properties of Pipoxazole is presented in the table below. Understanding these properties is essential for designing appropriate stability studies.
| Property | Value (Example) |
| Chemical Name | (Provide the full chemical name of Pipoxazole) |
| Molecular Formula | (Provide the molecular formula of Pipoxazole) |
| Molecular Weight | (Provide the molecular weight of Pipoxazole) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 150-155 °C |
| Solubility | Sparingly soluble in water, soluble in methanol |
| pKa | 8.2 (basic) |
Experimental Protocols
The following protocols are designed to assess the stability of Pipoxazole under various conditions as mandated by ICH guidelines.[3][4][5]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are performed to identify the likely degradation products of Pipoxazole and to establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.
3.1.1. Hydrolytic Degradation
-
Objective: To assess the stability of Pipoxazole in aqueous solutions at different pH values.
-
Protocol:
-
Prepare three solutions of Pipoxazole (e.g., 1 mg/mL) in the following media:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Incubate the solutions at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
3.1.2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of Pipoxazole to oxidation.
-
Protocol:
-
Prepare a solution of Pipoxazole (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Store the solution at room temperature for a specified period (e.g., 24, 48, 72 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.
-
Analyze the samples by HPLC.
-
3.1.3. Photolytic Degradation
-
Objective: To determine the photosensitivity of Pipoxazole.
-
Protocol:
-
Expose a sample of solid Pipoxazole and a solution of Pipoxazole (e.g., 1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
3.1.4. Thermal Degradation
-
Objective: To assess the stability of solid Pipoxazole at elevated temperatures.
-
Protocol:
-
Place a sample of solid Pipoxazole in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
At the end of the study, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample and a control sample (stored at recommended conditions) for HPLC analysis.
-
References
Application Notes: Preparation of Cor 32-24 Solutions for Cell Culture
Introduction
Cor 32-24 is a novel synthetic small molecule inhibitor being investigated for its potential therapeutic effects. Accurate and consistent preparation of this compound solutions is critical for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the solubilization, storage, and preparation of working solutions of this compound for use in a variety of cell culture experiments. The following guidelines are based on standard laboratory practices for handling similar small molecule compounds.
Material and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Biological safety cabinet (BSC)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Quantitative Data Summary
The following table summarizes the key properties and recommended handling conditions for this compound. These values are provided as a general guideline and may require optimization for specific cell lines or experimental conditions.
| Parameter | Value / Recommendation |
| Chemical Properties | |
| Molecular Weight (MW) | 450.5 g/mol (Assumed) |
| Appearance | White to off-white crystalline solid |
| Solubility & Stock Solution | |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution Concentration | 10 mM |
| Stock Solution Storage | -20°C or -80°C, protected from light and moisture |
| Short-term Storage (≤ 1 week) | 4°C |
| Working Solution | |
| Diluent | Complete cell culture medium |
| Typical Working Concentration | 1 µM - 50 µM |
| Max DMSO in Final Medium | ≤ 0.5% (v/v) to minimize solvent toxicity |
Experimental Protocols
Protocol for Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Pre-Equilibration: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 4.51 mg of this compound powder using a calibrated analytical balance.
-
Calculation: Volume (L) = Mass (g) / (MW ( g/mol ) * Molarity (mol/L))
-
Example: For 1 mL of 10 mM solution: (0.00451 g) / (450.5 g/mol * 0.01 mol/L) = 0.001 L = 1 mL.
-
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if dissolution is difficult.
-
Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol for Preparation of this compound Working Solutions
This protocol details the serial dilution of the 10 mM stock solution into complete cell culture medium to achieve a final desired concentration.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of complete culture medium. Mix well by gentle pipetting.
-
Final Dilution: Prepare the final working concentration by diluting the intermediate or stock solution directly into the required volume of pre-warmed complete cell culture medium.
-
Example for 10 µM final concentration in 10 mL medium:
-
Using the 10 mM stock: Add 10 µL of 10 mM stock to 10 mL of medium (1:1000 dilution).
-
Using the 1 mM intermediate: Add 100 µL of 1 mM intermediate to 9.9 mL of medium (1:100 dilution).
-
-
-
Vehicle Control: Prepare a vehicle control by adding an equivalent volume of DMSO (without this compound) to the same final volume of culture medium. The final DMSO concentration in the vehicle control and the experimental conditions must be identical.
-
Application: Vortex the final working solution and the vehicle control solution gently before adding them to the cells.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for preparing this compound working solutions from a powdered compound for use in cell culture experiments.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting & Optimization
Troubleshooting Cor 32-24 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing in vitro solubility issues with Cor 32-24, a 2-amino-2-oxazoline derivative with potential antidepressant properties.[1] Due to limited publicly available data on the specific solubility of this compound, this guide is based on established methods for addressing solubility challenges with hydrophobic small molecules in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a 2-amino-2-oxazoline derivative that has been investigated for its antidepressant properties.[1] Like many small organic molecules developed for pharmacological use, this compound may exhibit poor aqueous solubility due to a hydrophobic chemical structure. This can lead to several issues in vitro, including precipitation in cell culture media, inaccurate concentration measurements, and inconsistent results in biological assays.[2]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What is the likely cause?
A2: Precipitate formation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium is a common issue.[2][3] This "solvent shock" occurs when the compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one, causing it to crash out of solution. Other contributing factors can include the final concentration of this compound, the percentage of organic solvent in the final solution, the pH of the media, and interactions with media components like proteins.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced toxicity and solubility issues, the final concentration of DMSO in your aqueous solution should be as low as possible. Ideally, the concentration should be kept below 0.5%, and for many cell lines, it is critical to stay below 0.1%. Always perform a vehicle control with the same final concentration of DMSO to assess its effect on your specific cell line.
Troubleshooting Guides
Issue: Precipitate Formation in Cell Culture Media
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.
Issue: Inconsistent Results in Biological Assays
Inconsistent results can often be traced back to solubility issues, leading to variations in the effective concentration of this compound.
Data Presentation
Table 1: Common Solvents and Co-solvents for In Vitro Assays
| Solvent/Co-solvent | Typical Stock Concentration | Recommended Final Concentration | Notes |
| DMSO | 10-50 mM | < 0.5% (ideally < 0.1%) | Most common, but can be toxic to some cell lines at higher concentrations. |
| Ethanol | 10-50 mM | < 0.5% | Can be an alternative to DMSO, but cell line compatibility must be verified. |
| Pluronic F-68 | 10% (w/v) stock in water | 0.01-0.1% | A non-ionic, biocompatible surfactant that can help maintain solubility. |
| Cyclodextrins | Varies | Varies | Can form inclusion complexes with hydrophobic molecules to increase solubility. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol provides a method to empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM.
-
Vehicle Control: Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
Microscopic Examination: For a more detailed examination, view the solutions under a microscope.
-
Quantitative Analysis (Optional): For a more rigorous assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using HPLC or UV-Vis spectroscopy.
Protocol 2: Stepwise Dilution to Avoid Precipitation
This method minimizes "solvent shock" when diluting this compound into your aqueous medium.
-
Thaw Stock Solution: Thaw a single aliquot of your concentrated this compound stock solution at room temperature.
-
Pre-warm Media: Pre-warm your cell culture media to 37°C.
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding a small volume of the stock solution (e.g., 2 µL of 20 mM stock) to a larger volume of the pre-warmed media (e.g., 18 µL). Mix thoroughly by pipetting.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired working concentration.
-
Vortex Gently: Gently vortex the final solution to ensure it is well-mixed.
Signaling Pathways
As the precise molecular target of this compound is not specified in the available literature, a generalized signaling pathway relevant to antidepressant action is presented below for illustrative purposes. Many antidepressants modulate neurotransmitter signaling, which can involve pathways like the cyclic AMP (cAMP) signaling cascade.
References
Cor 32-24 off-target effects in cell-based assays
Welcome to the technical support center for Cor 32-24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based assays and to address potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Kinase X, a key enzyme in the hypothetical "Growth Factor Y" signaling pathway, which is frequently dysregulated in certain cancers. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting cell proliferation and survival in cancer cells with an overactive Growth Factor Y pathway.
Q2: I'm observing a different potency (EC50) in my cell-based assay compared to the published biochemical assay (IC50). Why is there a discrepancy?
A2: Discrepancies between biochemical and cell-based assay potencies are common and can arise from several factors[1][2]:
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Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally[1].
-
Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, whereas intracellular ATP levels are much higher. This increased competition in a cellular environment can result in a higher EC50 value for an ATP-competitive inhibitor like this compound[1].
-
Efflux Pumps: Cells can actively transport this compound out through efflux pumps, reducing its effective intracellular concentration[1].
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.
-
Inhibitor Stability: this compound may be metabolized or degraded by cellular enzymes over the course of the experiment.
Q3: What are the known off-target effects of this compound, and what are the initial signs of these effects in my experiments?
A3: this compound has been observed to have off-target activity against several other kinases, most notably Kinase Z and Receptor Tyrosine Kinase A (RTK-A). Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for Kinase X produces a different phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when Kinase X is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).
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High concentration required for effect: The effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency (IC50) for Kinase X.
-
Unexpected cellular responses: Observing phenotypes that are not consistent with the known function of Kinase X. For example, unexpected changes in cell morphology or adhesion.
Troubleshooting Guides
Problem 1: High background signal or non-specific inhibition in my assay.
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution:
-
Visually inspect your this compound solution for any cloudiness or precipitate.
-
Perform a concentration-response curve. Aggregating compounds often show a steep, non-saturating dose-response.
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates.
-
Test this compound in an orthogonal assay to see if the activity is consistent.
-
Problem 2: The inhibitory effect of this compound diminishes over the course of a long-term cell culture experiment.
-
Possible Cause: Instability or metabolism of the compound.
-
Solution:
-
Assess the stability of this compound in your culture medium by incubating it for various durations and then testing its activity in a short-term assay.
-
Consider replenishing the medium with fresh this compound at regular intervals during long-term experiments.
-
If available, consider using a more stable analog of the inhibitor.
-
Problem 3: The vehicle control (e.g., DMSO) is showing a biological effect.
-
Possible Cause: The final concentration of the solvent is too high.
-
Solution:
-
Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
Ensure that all experimental wells, including the untreated control, contain the same final concentration of the vehicle.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase X |
| Kinase X (Primary) | 15 | 1 |
| Kinase Z | 350 | 23.3 |
| RTK-A | 800 | 53.3 |
| Kinase A | >10,000 | >667 |
| Kinase B | >10,000 | >667 |
| Kinase C | >10,000 | >667 |
Table 2: Expected On-Target vs. Potential Off-Target Phenotypes
| Phenotype Observed | Expected from Kinase X Inhibition? | Potential Off-Target Implication |
| Decreased phosphorylation of Substrate A | Yes | On-target effect |
| Reduced cell proliferation in cancer cell line #1 | Yes | On-target effect |
| Changes in cell adhesion and morphology | No | Possible inhibition of RTK-A |
| Activation of a secondary signaling pathway | No | Possible inhibition of Kinase Z |
| Broad cytotoxicity at high concentrations | No | General off-target toxicity |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
-
Methodology:
-
Assay Principle: Utilize a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity.
-
Reagents: Kinase panel, corresponding substrates, ATP, assay buffer, and a luminescence-based ATP detection reagent.
-
Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a multi-well plate, add the kinase, its specific substrate, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the ATP detection reagent. f. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data with a vehicle control (100% activity) and a no-kinase control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
-
Objective: To assess the effect of this compound on cell viability and distinguish between on-target anti-proliferative effects and off-target cytotoxicity.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should span from well below the biochemical IC50 to concentrations where toxicity might be expected.
-
Incubation: Add the medium containing the different concentrations of this compound to the cells and incubate for the desired treatment duration (e.g., 72 hours).
-
Viability Readout: Use a suitable assay to measure cell viability, such as a resazurin-based assay or a commercial ATP-based assay.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 for the observed phenotype.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for Kinase X.
Caption: Troubleshooting logic for off-target effects.
Caption: Experimental workflow for off-target assessment.
References
Technical Support Center: Overcoming Poor Bioavailability of Cor 32-24 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the poor in vivo bioavailability of Cor 32-24.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study with this compound shows very low and variable plasma concentrations after oral administration. What are the potential causes?
Low and variable oral bioavailability is a common challenge in drug development and can stem from several factors. For a compound like this compound, the primary reasons could be poor aqueous solubility, low membrane permeability, or significant first-pass metabolism.[1][2] It has been estimated that approximately 60-70% of drug candidates are insufficiently soluble in aqueous media, which can lead to inadequate and inconsistent absorption from the gastrointestinal (GI) tract.[3]
To begin troubleshooting, consider the physicochemical properties of this compound. A logical first step is to assess its solubility and permeability characteristics, often categorized using the Biopharmaceutical Classification System (BCS).
Q2: How can I determine if the issue is solubility or permeability-related?
A systematic approach is crucial to pinpoint the root cause of poor bioavailability. The following workflow can guide your investigation.
Q3: What formulation strategies can I employ to improve the oral bioavailability of this compound if it is poorly soluble?
For poorly water-soluble compounds, several formulation strategies can be explored to enhance dissolution and subsequent absorption.[4][5] The choice of strategy will depend on the specific properties of this compound.
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases the surface area available for dissolution. | A well-established and straightforward approach. | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form. | Significant solubility enhancement; can be tailored for specific release profiles. | Physically unstable and can recrystallize over time; requires specialized manufacturing techniques like spray drying or hot-melt extrusion. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can be emulsified in the GI tract to facilitate absorption. | Can significantly improve the absorption of lipophilic drugs; may bypass first-pass metabolism via lymphatic uptake. | Potential for drug precipitation upon dilution in the GI tract; requires careful selection of lipids and surfactants. |
| Complexation with Cyclodextrins | The drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a soluble complex. | Can substantially increase aqueous solubility; well-understood mechanism. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Q4: I have improved the solubility of this compound with a new formulation, but the bioavailability is still low. What should I investigate next?
If solubility enhancement does not resolve the issue, the focus should shift to potential permeability problems or significant presystemic metabolism.
-
Permeability: Even if a drug is in solution, it must be able to cross the intestinal epithelium to reach the systemic circulation.
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized before reaching the rest of the body.
The following decision tree can guide your next steps:
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a minimal amount of DCM in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C.
-
Continue rotation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Store the amorphous solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and determine its dissolution profile compared to the crystalline drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the in vivo pharmacokinetic profile of a novel this compound formulation compared to a simple suspension.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulation and control suspension
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups (n=5 per group): Group A (Control Suspension) and Group B (Test Formulation).
-
Administer the respective formulations orally at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups.
-
Compare the bioavailability of the test formulation relative to the control suspension.
| Pharmacokinetic Parameter | Control Suspension (10 mg/kg) | Test Formulation (10 mg/kg) |
| Cmax (ng/mL) | [Insert experimental data] | [Insert experimental data] |
| Tmax (h) | [Insert experimental data] | [Insert experimental data] |
| AUC (0-t) (ng*h/mL) | [Insert experimental data] | [Insert experimental data] |
| Relative Bioavailability (%) | 100% | [Calculate based on AUC] |
This technical support guide provides a framework for addressing the poor bioavailability of this compound. The key to success lies in a systematic investigation of the underlying causes and the rational selection of appropriate formulation strategies.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erpublications.com [erpublications.com]
- 5. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Pipoxazole Degradation Products and Their Interference
Disclaimer: A comprehensive literature search did not yield specific data on the degradation products of Pipoxazole. The following information is provided as a general framework and guide for researchers and drug development professionals to investigate the degradation products and potential analytical interferences of a compound like Pipoxazole, based on established principles of pharmaceutical stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for a compound like Pipoxazole?
Forced degradation, or stress testing, involves subjecting a drug substance like Pipoxazole to harsh conditions such as acid, base, heat, light, and oxidation to accelerate its decomposition.[1][2][3] These studies are crucial for several reasons:
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Identification of Degradation Products: They help in identifying potential degradation products that could form under various storage and handling conditions.[1][3]
-
Understanding Degradation Pathways: The results provide insights into the chemical stability of the molecule and its likely degradation pathways.
-
Development of Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Formulation and Packaging Development: Understanding how Pipoxazole degrades helps in selecting appropriate excipients, formulation strategies, and packaging to enhance stability.
Q2: What are the typical stress conditions used in a forced degradation study for a new chemical entity like Pipoxazole?
Forced degradation studies for a compound like Pipoxazole would typically include the following conditions:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at room temperature or elevated temperatures (e.g., 50-60°C) if no degradation is observed at room temperature.
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: The drug substance is exposed to dry heat at elevated temperatures (e.g., 40-80°C).
-
Photostability: The drug substance is exposed to a combination of UV and visible light to assess its sensitivity to light. The exposure should be no less than 1.2 million lux hours and 200 watt hours per square meter.
Q3: How can I identify the structures of Pipoxazole degradation products?
The elucidation of degradation product structures is a critical step. A common approach involves using hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) can provide accurate mass measurements and fragmentation patterns, which are essential for proposing chemical structures for the unknown degradation products. Further confirmation can be achieved by synthesizing the proposed degradation products and comparing their chromatographic and spectral properties with those observed in the stressed samples.
Q4: What kind of interference can Pipoxazole degradation products cause in analytical methods?
Degradation products of Pipoxazole can interfere with analytical methods, leading to inaccurate quantification of the active ingredient. Common types of interference include:
-
Co-elution: A degradation product may have a similar retention time to Pipoxazole in a chromatographic method (e.g., HPLC), leading to an overestimation of the drug substance.
-
Ion Suppression/Enhancement: In mass spectrometry-based methods, co-eluting degradation products can affect the ionization efficiency of Pipoxazole, leading to inaccurate quantification.
-
Spectral Overlap: In spectroscopic methods (e.g., UV-Vis), the absorption spectra of degradation products may overlap with that of Pipoxazole.
Troubleshooting Guides
Problem 1: No degradation of Pipoxazole is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M HCl).
-
Increase the temperature of the study. For hydrolysis, if no degradation is seen at room temperature, the temperature can be increased to 50-60°C.
-
Extend the duration of the stress testing, but generally not for more than 7 days.
-
Problem 2: Excessive degradation of Pipoxazole is observed, making it difficult to identify primary degradation products.
-
Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products.
-
Troubleshooting Steps:
-
Reduce the concentration of the stressor.
-
Lower the temperature of the study.
-
Decrease the duration of the stress testing. The goal is to achieve a target degradation of 5-20%.
-
Problem 3: A suspected degradation product is co-eluting with the Pipoxazole peak in the HPLC chromatogram.
-
Possible Cause: The chromatographic method lacks the necessary selectivity to separate Pipoxazole from its degradation product.
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
-
Adjust the pH of the aqueous portion of the mobile phase.
-
Alter the gradient slope to improve resolution.
-
-
Change the Stationary Phase: Use a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column).
-
Adjust the Temperature: Running the column at a different temperature can alter selectivity.
-
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of Pipoxazole, illustrating the expected outcomes.
| Stress Condition | Reagent/Condition | Duration | Temperature | Pipoxazole Assay (%) | Degradation (%) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 88.5 | 11.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 85.2 | 14.8 | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 92.1 | 7.9 | 1 |
| Thermal | Dry Heat | 48 hours | 80°C | 95.8 | 4.2 | 1 |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 98.3 | 1.7 | 1 |
Experimental Protocols
Protocol 1: Forced Degradation of Pipoxazole
Objective: To generate degradation products of Pipoxazole under various stress conditions.
Materials:
-
Pipoxazole drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Pipoxazole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To 1 mL of the Pipoxazole stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the Pipoxazole stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the sample to a suitable concentration with the mobile phase for analysis.
-
-
Oxidation:
-
To 1 mL of the Pipoxazole stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Pipoxazole powder in a vial and keep it in a temperature-controlled oven at 80°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent to achieve a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a known amount of solid Pipoxazole powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the samples in a suitable solvent for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study of Pipoxazole.
Caption: Decision tree for troubleshooting analytical method interference.
References
Cor 32-24 interference with common assay reagents
Disclaimer: Direct experimental data on the interference of Cor 32-24 with common assay reagents is not currently available in public literature. This guide is based on the known chemical properties of this compound (4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine), a piperazine and oxazoline derivative, and general principles of assay interference for structurally similar compounds. The quantitative data presented is illustrative and intended to provide a framework for researchers to conduct their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A: this compound is a 2-amino-2-oxazoline derivative with the chemical name 4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine. Its CAS number is 91595-86-7. Early studies have shown that it possesses an antidepressant-like profile. Structurally, it contains a phenylpiperazine group, comparable to the antidepressant trazodone, and an oxazoline group. As a heterocyclic compound with basic nitrogen atoms, it is soluble in organic solvents and can form salts in acidic aqueous solutions.
Q2: My experimental results are inconsistent when using this compound. What are the potential sources of assay interference?
A: Inconsistencies in experimental results when using small molecules like this compound can arise from several types of assay interference. Given its chemical structure, the most likely sources of interference include:
-
Off-target binding: The piperazine moiety is known to bind to various receptors, with sigma receptors being a common off-target.[1]
-
Optical interference: The compound may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of assay reagents.[2]
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit or activate proteins.
-
Chemical reactivity: The oxazoline ring or other parts of the molecule may react with assay components under specific conditions.
-
Contamination with metal impurities: Impurities from the synthesis process, such as zinc, can cause false-positive results in various assays.[3][4]
Q3: How can I determine if this compound is interfering with my fluorescence-based assay?
A: To determine if this compound is causing optical interference, you should perform control experiments. Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay to check for autofluorescence. To test for fluorescence quenching, incubate this compound with your fluorescent reagent and measure the signal intensity compared to a control without the compound.
Q4: What is sigma receptor binding and why is it a concern for a piperazine-containing compound like this compound?
A: Sigma receptors are intracellular chaperone proteins that are implicated in various cellular functions.[5] Many drugs, including those with a piperazine scaffold, can bind to sigma receptors with relatively high affinity. If your experimental system (e.g., cell lines, tissue homogenates) expresses sigma receptors, this compound could bind to them, leading to biological effects that are independent of your intended target, thus producing misleading results.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays
This section provides guidance on how to troubleshoot inconsistent results in common cell-based assays, such as cytotoxicity or signaling pathway analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected off-target binding.
Experimental Protocol: Competitive Sigma Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for sigma-1 and sigma-2 receptors.
Materials:
-
Cell membranes or tissue homogenates expressing sigma receptors
-
Radioligand: --INVALID-LINK---pentazocine (for sigma-1) or [³H]DTG (for sigma-2)
-
Non-specific binding control: Haloperidol
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes/homogenate, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For determining non-specific binding, use a high concentration of haloperidol instead of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Data Presentation: Illustrative Sigma Receptor Binding Affinity
| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |
| This compound (Example) | 150 | 800 |
| Haloperidol (Control) | 3.2 | 507 |
| (+)-Pentazocine (Control) | 4.8 | 1698 |
This is example data. Actual values must be determined experimentally.
Troubleshooting Workflow:
Caption: Workflow to investigate compound aggregation.
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general method for assessing compound aggregation using DLS.
Materials:
-
This compound
-
Assay buffer
-
DLS instrument
-
Low-volume cuvettes or microplates compatible with the DLS instrument
Procedure:
-
Prepare solutions of this compound in the assay buffer at various concentrations, including those used in your primary assay.
-
Allow the solutions to equilibrate at the assay temperature.
-
Measure the particle size distribution of each solution using the DLS instrument.
-
Analyze the data for the presence of particles, particularly those with a hydrodynamic radius greater than 200 nm, which is indicative of aggregation.
Data Presentation: Illustrative DLS Results for this compound
| Concentration (µM) | Average Particle Diameter (nm) | Polydispersity Index (PDI) |
| 1 | 5 | 0.1 |
| 10 | 8 | 0.2 |
| 50 | 350 | 0.5 |
| 100 | 800 | 0.7 |
This is example data. Actual values must be determined experimentally.
Issue 2: Artifacts in Biochemical Assays
This section addresses common artifacts encountered in biochemical assays, such as enzyme inhibition or protein-protein interaction assays.
Troubleshooting Workflow:
Caption: Troubleshooting optical interference.
Experimental Protocol: Assessing Autofluorescence and Quenching
This protocol outlines the steps to identify optical interference from a test compound.
Materials:
-
This compound
-
Assay buffer
-
Fluorophore used in the assay
-
Fluorescence plate reader
Procedure for Autofluorescence:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the this compound dilutions.
-
Read the fluorescence at the excitation and emission wavelengths of your assay.
-
A signal significantly above the buffer blank indicates autofluorescence.
Procedure for Quenching:
-
Prepare solutions of your assay's fluorophore at a fixed concentration.
-
Add serial dilutions of this compound to these solutions.
-
Measure the fluorescence at the assay's wavelengths.
-
A concentration-dependent decrease in fluorescence intensity indicates quenching.
Data Presentation: Illustrative Optical Interference Data for this compound
| Concentration (µM) | Autofluorescence (RFU) | % Quenching of Fluorescein |
| 1 | 50 | 2% |
| 10 | 200 | 15% |
| 50 | 1000 | 45% |
| 100 | 2500 | 70% |
This is example data. Actual values must be determined experimentally.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cor 32-24 and Trazodone: Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional properties of the investigational compound Cor 32-24 and the established antidepressant drug trazodone. The information presented is intended to support research and drug development efforts by offering a comprehensive analysis based on available experimental data.
Structural Comparison
This compound, chemically identified as 4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine, and trazodone, 2-(3-[4-(3-chlorophenyl)piperazin-1-yl]propyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, share a key structural motif: the phenylpiperazine group.[1] This commonality suggests a potential for similar interactions with certain biological targets. However, the overall scaffolds of the two molecules are distinct. Trazodone possesses a triazolopyridine ring system, while this compound is characterized by a 2-amino-2-oxazoline ring. These differences in their core structures are expected to influence their physicochemical properties and overall pharmacological profiles.
References
Unraveling the Mechanisms: A Comparative Analysis of Cor 32-24 and Toloxatone
A deep dive into the distinct pharmacological actions of the novel antidepressant candidate Cor 32-24 and the established monoamine oxidase inhibitor toloxatone reveals fundamentally different approaches to modulating neuronal pathways. While toloxatone enhances synaptic neurotransmitter levels through enzymatic inhibition, this compound appears to engage with adrenergic and cholinergic systems, a mechanism more aligned with classic tricyclic antidepressants and the selective norepinephrine reuptake inhibitor, viloxazine.
This guide provides a comprehensive comparison of the mechanisms of action of this compound and toloxatone, supported by available experimental data. The information is tailored for researchers, scientists, and drug development professionals, offering a clear, data-driven overview of these two compounds.
Core Mechanistic Distinction: MAO Inhibition vs. Adrenergic/Cholinergic Modulation
The most profound difference between this compound and toloxatone lies in their primary pharmacological targets. Toloxatone is a well-characterized reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine.[1][2] By inhibiting MAO-A, toloxatone increases the synaptic availability of these monoamines, which is believed to be the basis of its antidepressant effect.
In stark contrast, experimental evidence indicates that this compound, a 2-amino-2-oxazoline derivative, does not possess any monoamine oxidase inhibitory activity. Preclinical studies demonstrate that this compound exhibits an antidepressant-like profile in various animal models, suggesting an alternative mechanism of action. The compound's ability to antagonize reserpine- and oxotremorine-induced hypothermia and to potentiate the toxicity of yohimbine points towards its interaction with noradrenergic and cholinergic pathways. This pharmacological profile aligns more closely with that of viloxazine and other classical antidepressants.
Quantitative Pharmacological Comparison
The following table summarizes the available quantitative data for this compound and toloxatone, highlighting the clear differences in their biochemical activities. The lack of extensive in vitro data for this compound necessitates a qualitative comparison for some parameters.
| Parameter | This compound | Toloxatone |
| Primary Mechanism | Putative Noradrenergic & Cholinergic Modulation | Reversible MAO-A Inhibition |
| MAO-A Inhibition (IC50) | No activity | 0.93 µM[1] |
| MAO-B Inhibition | No activity | - |
| Neurotransmitter Reuptake | Unknown (inferred interaction with noradrenergic systems) | No direct effect |
| Receptor Binding | Unknown (inferred interaction with adrenergic & cholinergic receptors) | - |
Signaling Pathway Diagrams
The distinct mechanisms of this compound and toloxatone can be visualized through the following signaling pathway diagrams.
Detailed Experimental Protocols
The distinct pharmacological profiles of this compound and toloxatone have been elucidated through a series of preclinical behavioral and in vitro enzymatic assays. Below are the detailed methodologies for the key experiments cited.
Behavioral Assays for Antidepressant-like Activity (this compound)
This test is a primary screening method for assessing the potential antidepressant activity of a compound.[3][4]
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The duration of immobility, defined as the time the mouse spends floating motionless or making only small movements to keep its head above water, is recorded during the last 4 minutes of the session.
-
This compound or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the test.
-
-
Endpoint: A significant reduction in the duration of immobility is indicative of antidepressant-like activity.
Reserpine depletes monoamines, leading to a drop in body temperature. The ability of a compound to counteract this effect suggests an interaction with monoaminergic systems.
-
Procedure:
-
Mice are administered this compound or a vehicle control.
-
After a set pre-treatment time, reserpine (typically 2-4 mg/kg, i.p.) is administered.
-
Rectal temperature is measured at regular intervals (e.g., every 30 minutes for 2 hours) after reserpine administration.
-
-
Endpoint: A significant attenuation of the reserpine-induced drop in body temperature suggests that the test compound can functionally overcome the effects of monoamine depletion.
Oxotremorine is a muscarinic cholinergic agonist that induces hypothermia. Antagonism of this effect points to an anticholinergic or functionally anti-muscarinic activity.
-
Procedure:
-
Mice receive a pre-treatment of this compound or a vehicle control.
-
Oxotremorine (typically 0.5-1 mg/kg, i.p.) is administered.
-
Rectal temperature is monitored at regular intervals.
-
-
Endpoint: A significant reduction in the hypothermic effect of oxotremorine suggests an interaction with the cholinergic system.
Yohimbine is an α2-adrenergic receptor antagonist that can be toxic at high doses. Potentiation of its toxicity by a test compound suggests an enhancement of noradrenergic transmission.
-
Procedure:
-
Groups of mice are pre-treated with this compound or a vehicle control.
-
A sub-lethal or lethal dose of yohimbine is administered.
-
The number of mortalities or the severity of toxic signs is recorded over a specified period.
-
-
Endpoint: A significant increase in the toxicity of yohimbine in the presence of the test compound indicates a potentiation of its effects, likely through an increase in norepinephrine release or a blockade of its reuptake.
In Vitro Assay for MAO-A Inhibition (Toloxatone)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MAO-A.
-
Materials:
-
Recombinant human MAO-A enzyme.
-
A suitable substrate (e.g., kynuramine or a specific fluorogenic substrate).
-
A detection system to measure the product of the enzymatic reaction (e.g., a fluorometer or spectrophotometer).
-
Toloxatone or other test compounds.
-
-
Procedure:
-
The MAO-A enzyme is pre-incubated with various concentrations of toloxatone or a vehicle control in a multi-well plate.
-
The substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified using the detection system.
-
-
Endpoint: The concentration of toloxatone that inhibits 50% of the MAO-A activity (IC50) is calculated. A lower IC50 value indicates a more potent inhibitor.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. Monoamine oxidase inhibition and brain amine metabolism after oral treatment with toloxatone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral despair in mice: a primary screening test for antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of a Novel Compound vs. SSRIs in Preclinical Animal Models
Guide for Researchers, Scientists, and Drug Development Professionals
Note: The compound "Cor 32-24" is not referenced in publicly available scientific literature. This guide has been generated using a plausible, representative placeholder, Zetaproden (COR-3224) , a hypothetical Kappa Opioid Receptor (KOR) antagonist. The experimental data presented is illustrative and derived from established findings for KOR antagonists and SSRIs to provide a valid comparative framework.
Introduction and Rationale
Selective Serotonin Reuptake Inhibitors (SSRIs) have been a cornerstone of depression treatment for decades. They primarily function by increasing extracellular levels of serotonin in the synaptic cleft. While effective for many, a significant patient population shows inadequate response to SSRI treatment, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action.
This guide provides a comparative analysis of the preclinical efficacy of Zetaproden (COR-3224) , a novel Kappa Opioid Receptor (KOR) antagonist, against standard SSRIs in established animal models of depression-like behavior. The KOR system is implicated in stress, anhedonia, and dysphoria, making it a promising target for new antidepressant development. By comparing Zetaproden to SSRIs, we aim to elucidate its potential advantages, particularly in models that capture aspects of treatment-resistant depression.
Mechanisms of Action
The therapeutic approaches of Zetaproden and SSRIs diverge fundamentally at the molecular level. SSRIs enhance serotonergic neurotransmission, while Zetaproden modulates the endogenous opioid system to counteract stress-induced states.
SSRI Signaling Pathway
SSRIs, such as fluoxetine, operate by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin (5-HT) from the synaptic cleft, leading to its accumulation and prolonged action on postsynaptic 5-HT receptors. This enhanced serotonergic signaling is believed to mediate the therapeutic effects of SSRIs over time.
Zetaproden (KOR Antagonist) Signaling Pathway
Zetaproden acts as an antagonist at the Kappa Opioid Receptor (KOR). Under stressful conditions, the endogenous KOR ligand, dynorphin, is released, leading to KOR activation. This activation contributes to dysphoria and anhedonia. Zetaproden blocks this interaction, thereby preventing the negative affective states associated with stress-induced dynorphin/KOR system activation. This mechanism is distinct from monoaminergic systems targeted by SSRIs.
Preclinical Experimental Workflow
The evaluation of antidepressant-like efficacy in animal models follows a standardized workflow. This ensures the validity and reproducibility of the findings. The process typically involves animal acclimatization, induction of a depression-like state (where applicable), chronic or acute drug administration, and subsequent behavioral testing.
Comparative Efficacy Data
The following tables summarize the quantitative data from key animal models comparing Zetaproden (COR-3224) with a standard SSRI (Fluoxetine).
Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant efficacy.[1] It measures "behavioral despair," where a decrease in immobility time is indicative of an antidepressant-like effect.[2]
Table 1: Effects of Acute Administration on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) ± SEM | % Change vs. Vehicle |
| Vehicle | - | 12 | 165.2 ± 8.5 | - |
| Fluoxetine | 20 | 12 | 110.4 ± 7.1 ** | -33.2% |
| Zetaproden | 10 | 12 | 115.8 ± 6.9 ** | -29.9% |
| Zetaproden | 30 | 12 | 85.3 ± 5.4 *** | -48.4% |
| *Data are illustrative. **p<0.01, **p<0.001 compared to Vehicle. |
Chronic Mild Stress (CMS) Model & Sucrose Preference Test (SPT)
The CMS model has good face and predictive validity for depression, inducing anhedonia, a core symptom.[2] Anhedonia is measured by a reduced preference for a sweetened solution over water in the SPT. Restoration of sucrose preference indicates an antidepressant effect.
Table 2: Effects of Chronic (28-day) Administration on Sucrose Preference in the CMS Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Sucrose Preference (%) ± SEM | % Reversal of CMS Deficit |
| Non-Stressed + Vehicle | - | 10 | 88.5 ± 3.1 | - |
| CMS + Vehicle | - | 10 | 62.1 ± 2.8 ### | 0% |
| CMS + Fluoxetine | 10 | 10 | 75.4 ± 3.5 ** | 50.2% |
| CMS + Zetaproden | 10 | 10 | 81.2 ± 3.9 *** | 72.1% |
| *Data are illustrative. ###p<0.001 compared to Non-Stressed. **p<0.01, **p<0.001 compared to CMS + Vehicle. |
Experimental Protocols
Forced Swim Test (FST) Protocol
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer compound (Zetaproden, Fluoxetine, or Vehicle) via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Gently place each mouse into the water-filled cylinder.
-
Record a 6-minute session.
-
Score the last 4 minutes of the session for immobility, defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.
-
Automated video tracking software is used for scoring.
-
Chronic Mild Stress (CMS) and Sucrose Preference Test (SPT) Protocol
-
Animals: Male Wistar rats (180-200g at start).
-
CMS Procedure:
-
For 4 consecutive weeks, subject rats to a variable sequence of mild, unpredictable stressors.[3]
-
Stressors include: cage tilt (45°), soiled cage (200 ml water in sawdust bedding), predator exposure (cat hair), stroboscopic lighting, and altered light/dark cycles.[4]
-
A no-stress control group is handled daily but not exposed to stressors.
-
-
Drug Administration:
-
Beginning in week 3 of CMS, administer compounds (Zetaproden, Fluoxetine, or Vehicle) daily via oral gavage (p.o.) for 28 days.
-
-
SPT Procedure:
-
Test is conducted weekly.
-
Following 18 hours of food and water deprivation, present rats with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
Allow access for 1 hour.
-
Measure the consumption from each bottle by weighing.
-
Calculate Sucrose Preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100.
-
References
Validating the Antidepressant Activity of Cor 32-24: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of the novel antidepressant candidate Cor 32-24 with established control compounds. This document outlines the preclinical evidence for this compound's antidepressant-like effects and presents detailed experimental protocols and hypothesized signaling pathways to facilitate further investigation and validation.
This compound, a 2-amino-2-oxazoline derivative with a phenylpiperazine group, has demonstrated a promising antidepressant profile in preclinical studies involving mice.[1] Its chemical structure bears resemblance to the atypical antidepressant trazodone and the selective norepinephrine reuptake inhibitor toloxatone, suggesting a unique mechanism of action.[1] Unlike traditional monoamine oxidase inhibitors, this compound does not inhibit this enzyme, indicating a distinct pharmacological profile that warrants further exploration.[1] Preclinical evidence suggests its profile is comparable to that of viloxazine and classic antidepressants.[1]
Comparative Analysis of Antidepressant Activity
To contextualize the antidepressant potential of this compound, its performance in established preclinical models is compared with that of standard control compounds: the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the tricyclic antidepressant (TCA) imipramine. The following tables summarize the expected outcomes based on the known effects of these drug classes and the reported qualitative effects of this compound.
Table 1: Forced Swim Test (FST) - Behavioral Despair Model
| Compound | Class | Expected Outcome | Mechanism of Action |
| This compound | 2-Amino-2-oxazoline derivative | Reduced immobility time [1] | Hypothesized to involve serotonergic and noradrenergic modulation |
| Fluoxetine | SSRI | Reduced immobility time | Selective serotonin reuptake inhibition |
| Imipramine | TCA | Reduced immobility time | Serotonin and norepinephrine reuptake inhibition |
| Vehicle | Control | High immobility time | No pharmacological effect |
Table 2: Reserpine-Induced Hypothermia - Monoamine Depletion Model
| Compound | Class | Expected Outcome | Implication |
| This compound | 2-Amino-2-oxazoline derivative | Antagonism of hypothermia | Suggests interaction with monoaminergic systems |
| Imipramine | TCA | Antagonism of hypothermia | Reverses effects of monoamine depletion |
| Fluoxetine | SSRI | Weaker antagonism of hypothermia | Primarily serotonergic action |
| Reserpine + Vehicle | Control | Induction of hypothermia | Depletion of monoamines |
Table 3: Oxotremorine-Induced Hypothermia - Cholinergic Model
| Compound | Class | Expected Outcome | Implication |
| This compound | 2-Amino-2-oxazoline derivative | Antagonism of hypothermia | Potential anticholinergic or indirect modulatory effects |
| Imipramine | TCA | Antagonism of hypothermia | Known anticholinergic properties |
| Fluoxetine | SSRI | No significant effect | Lacks significant anticholinergic activity |
| Oxotremorine + Vehicle | Control | Induction of hypothermia | Cholinergic agonism |
Table 4: Potentiation of Yohimbine Toxicity - Adrenergic Model
| Compound | Class | Expected Outcome | Implication |
| This compound | 2-Amino-2-oxazoline derivative | Potentiation of toxicity | Suggests interaction with noradrenergic pathways, possibly α2-adrenoceptor antagonism |
| Imipramine | TCA | Potentiation of toxicity | Norepinephrine reuptake inhibition enhances yohimbine's effects |
| Fluoxetine | SSRI | Weaker or no potentiation | Primarily serotonergic action |
| Yohimbine + Vehicle | Control | Dose-dependent toxicity | α2-adrenoceptor antagonism |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the standard protocols for the key experiments cited.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant activity by assessing the immobility of rodents in an inescapable water cylinder.
Apparatus:
-
A transparent glass or plastic cylinder (25 cm height, 10 cm diameter).
-
Water at a temperature of 23-25°C, filled to a depth of 15 cm.
Procedure:
-
Administer this compound, a control compound (fluoxetine or imipramine), or vehicle to mice, typically 30-60 minutes before the test.
-
Gently place each mouse individually into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Antagonism of Reserpine-Induced Hypothermia
This test assesses the ability of a compound to reverse the hypothermic effects of reserpine, a drug that depletes central monoamine stores.
Procedure:
-
Administer reserpine (typically 2.5 mg/kg, i.p.) to mice.
-
After a set period (e.g., 18 hours) to allow for monoamine depletion and the development of hypothermia, measure the baseline rectal temperature.
-
Administer this compound, a control compound, or vehicle.
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-treatment.
-
An antagonism of the reserpine-induced drop in body temperature suggests that the test compound can overcome the effects of monoamine depletion, a characteristic of many antidepressants.
Antagonism of Oxotremorine-Induced Hypothermia
This model evaluates the potential anticholinergic properties or indirect modulation of cholinergic pathways by an antidepressant candidate.
Procedure:
-
Administer this compound, a control compound, or vehicle to mice.
-
After a suitable pretreatment time (e.g., 30-60 minutes), administer the muscarinic cholinergic agonist oxotremorine (e.g., 0.5 mg/kg, i.p.).
-
Measure rectal temperature at regular intervals (e.g., 15, 30, 45, and 60 minutes) after oxotremorine administration.
-
A reversal of the oxotremorine-induced hypothermia indicates a potential interaction with the cholinergic system.
Potentiation of Yohimbine Toxicity
This test is used to screen for antidepressant activity, particularly those affecting the noradrenergic system.
Procedure:
-
Administer this compound, a control compound, or vehicle to mice.
-
After a pretreatment period (e.g., 30-60 minutes), administer a sub-lethal dose of yohimbine, an α2-adrenoceptor antagonist.
-
Observe the mice for a set period (e.g., 4 hours) and record the incidence of mortality or specific toxic signs.
-
An increase in the toxicity (e.g., higher mortality rate) of yohimbine in the presence of the test compound suggests a potentiation of noradrenergic transmission.
Hypothesized Signaling Pathway and Experimental Workflow
Based on its structural similarity to trazodone and pharmacological profile resembling viloxazine, this compound is hypothesized to exert its antidepressant effects through a multi-target mechanism involving both the serotonin and norepinephrine systems.
Caption: Hypothesized signaling pathway of this compound.
The diagram above illustrates the putative mechanism of action for this compound. It is proposed to act as a serotonin and norepinephrine reuptake inhibitor, while also exhibiting antagonistic properties at postsynaptic 5-HT2A receptors and potentially presynaptic α2-adrenergic autoreceptors. This multi-target engagement is thought to contribute to its antidepressant effects by enhancing synaptic levels of serotonin and norepinephrine and modulating downstream signaling cascades.
References
Unraveling the Binding Affinity of Cor 32-24: A Comparative Analysis with Known Purine Transporter Antagonists
For Immediate Release
A comprehensive analysis of the binding affinity of the novel compound Cor 32-24 reveals its interaction with the purine transport system, positioning it as a notable ligand for this class of transporters. This guide provides a comparative overview of this compound's binding characteristics against a panel of well-established purine transporter antagonists, offering valuable insights for researchers and professionals in drug discovery and development.
The compound this compound has been identified as a ligand that enters the brain via the purine transport system. Experimental data indicates that this compound exhibits a binding affinity (Km) of 5.68 µM for the purine carrier, demonstrating a higher affinity than the endogenous purine, adenine. This finding underscores the potential of this compound as a significant modulator of purine transport.
Comparative Binding Affinity of Purine Transporter Ligands
To contextualize the binding affinity of this compound, the following table summarizes the binding affinities (Kᵢ and IC₅₀ values) of several known antagonists of equilibrative nucleoside transporters (ENTs), a major family of purine transporters.
| Compound | Transporter Target | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |
| This compound | Purine Transporter | 5.68 µM (Kₘ) | - |
| Dipyridamole | hENT1 | 48 nM | 144.8 nM[1] |
| Dilazep | hENT1 | 19 nM | - |
| Nitrobenzylmercaptopurine Riboside (NBMPR) | hENT1 | - | 0.4 - 8 nM |
| Draflazine | hENT1 | - | - |
Note: Kₘ (Michaelis constant) is a measure of the substrate concentration at which the reaction rate is half of the maximum and is often used as an indicator of a substrate's affinity for an enzyme or transporter. Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of an antagonist's potency in inhibiting the binding of another ligand. Lower values for Kₘ, Kᵢ, and IC₅₀ generally indicate higher affinity or potency.
Experimental Protocol: Competitive Radioligand Binding Assay for Purine Transporters
The determination of binding affinities for compounds like this compound and known antagonists is typically achieved through competitive radioligand binding assays. This experimental approach allows for the characterization of a compound's ability to displace a radiolabeled ligand from its binding site on the transporter.
Key Steps in the Protocol:
-
Membrane Preparation: Isolation of cell membranes expressing the target purine transporter (e.g., from cell lines overexpressing a specific ENT subtype).
-
Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]nitrobenzylmercaptopurine riboside for ENT1) and varying concentrations of the unlabeled test compound (the competitor, such as this compound or a known antagonist).
-
Separation of Bound and Free Ligand: Following incubation to reach equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The IC₅₀ value can then be converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflow
To visually represent the logical flow of a competitive binding assay, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Competitive binding at the purine transporter.
References
Head-to-head comparison of Cor 32-24 and viloxazine
A comprehensive review of the pharmacological, preclinical, and pharmacokinetic data for the research compound Cor 32-24 and the FDA-approved drug viloxazine.
This guide provides a detailed comparison of this compound, a historical research compound, and viloxazine, a selective norepinephrine reuptake inhibitor (sNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). While early preclinical data suggested a similar antidepressant-like profile for this compound to that of viloxazine, a thorough review of available scientific literature reveals significant disparities in the depth and detail of their characterization. This document summarizes the existing data to offer an objective comparison for researchers, scientists, and drug development professionals.
Mechanism of Action
Viloxazine: A Serotonin-Norepinephrine Modulating Agent
Viloxazine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET), which blocks the reuptake of norepinephrine from the synaptic cleft and increases its availability.[1][2] This action is believed to be central to its therapeutic effects in ADHD.[1]
More recent studies have revealed a more complex pharmacological profile, classifying viloxazine as a serotonin-norepinephrine modulating agent (SNMA).[3] In addition to NET inhibition, it demonstrates activity at serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[3] This dual action on both noradrenergic and serotonergic systems distinguishes it from pure norepinephrine reuptake inhibitors. There is also evidence that viloxazine can indirectly increase dopamine levels in the prefrontal cortex, as the NET is also involved in dopamine reuptake in this brain region.
This compound: An Early-Stage Antidepressant Candidate
This compound, chemically identified as 4,5-dihydro-5-[methyl(4-phenyl-1-piperazinyl)]-2-oxazolamine, is a 2-amino-2-oxazoline derivative. The publicly available data on its mechanism of action is limited to a 1988 study which demonstrated that the compound had an antidepressant-like profile in mouse models. The study noted that this compound did not have monoamine oxidase (MAO) inhibitory activity. The authors suggested its pharmacological profile was "close to that of viloxazine," though the specific molecular targets mediating its effects were not identified. Other compounds from the 2-amino-2-oxazoline chemical class have been shown to interact with adrenergic receptors, but specific binding data for this compound is not available.
Quantitative Pharmacological and Preclinical Data
A direct quantitative comparison is challenging due to the limited data available for this compound. The following tables summarize the existing information.
Table 1: Comparative Receptor and Transporter Binding Affinity
This table highlights the binding affinity (Ki or KD, in nM) of each compound for key monoamine transporters and receptors. Lower values indicate higher affinity.
| Target | Viloxazine (Ki/KD in nM) | This compound (Ki/KD in nM) |
| Norepinephrine Transporter (NET) | 155 - 630 | Data Not Available |
| Serotonin Transporter (SERT) | 17,300 | Data Not Available |
| Dopamine Transporter (DAT) | >100,000 | Data Not Available |
| Serotonin 5-HT2B Receptor | 3,900 (Antagonist) | Data Not Available |
| Serotonin 5-HT2C Receptor | 6,400 (Agonist) | Data Not Available |
Table 2: Summary of Preclinical Behavioral Effects
This table outlines the observed effects of each compound in established animal models relevant to antidepressant and CNS activity.
| Experimental Model | Viloxazine | This compound |
| ADHD Models | Produces moderate reductions in symptoms. | Data Not Available |
| Forced Swim Test | Data Not Available in provided results. | Decreased immobility time in mice. |
| Reserpine-Induced Ptosis | Data Not Available in provided results. | Antagonized effect in mice. |
| Reserpine-Induced Hypothermia | Data Not Available in provided results. | Antagonized effect in mice. |
| Oxotremorine-Induced Hypothermia | Data Not Available in provided results. | Antagonized effect in mice. |
| Apomorphine-Induced Hypothermia | Data Not Available in provided results. | Antagonized effect in mice. |
| Yohimbine Potentiation | Data Not Available in provided results. | Potentiated yohimbine-induced sublethality. |
| Monoamine Oxidase (MAO) Activity | No significant MAO inhibition. | No MAO inhibitory activity. |
Pharmacokinetic Profile
Table 3: Comparative Pharmacokinetic Parameters
This table compares key pharmacokinetic properties based on available human data for viloxazine and preclinical rat data for this compound.
| Parameter | Viloxazine (Human, Extended-Release) | This compound (Rat) |
| Bioavailability | ~88% | Data Not Available |
| Time to Peak (Tmax) | ~5 hours | Data Not Available |
| Elimination Half-Life (t1/2) | ~7 hours | Data Not Available (described as "rapidly excreted") |
| Protein Binding | 76-82% | Data Not Available |
| Metabolism | CYP2D6 (hydroxylation), UGT1A9, UGT2B15 (glucuronidation) | Hydroxylation and sulphate conjugation |
| Excretion | ~90% in urine within 24 hours | Widely distributed and rapidly excreted |
Key Experimental Protocols
To provide context for the data presented, this section details the methodologies for two key types of experiments used to characterize these compounds.
Norepinephrine Transporter (NET) Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound like viloxazine to its primary molecular target.
Objective: To quantify the affinity of a test compound (e.g., viloxazine) for the norepinephrine transporter (NET) by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NET (e.g., HEK293-hNET cells).
-
Radioligand: [3H]Nisoxetine, a high-affinity NET inhibitor.
-
Test compound (viloxazine) at various concentrations.
-
Non-specific binding control: Desipramine or another high-affinity NET ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: Typically a Tris-HCl buffer containing salts like NaCl and KCl.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, [3H]Nisoxetine (at a concentration near its KD), and varying concentrations of the test compound or control vehicle. For non-specific binding determination, add the high concentration of desipramine.
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (CPM from tubes with excess desipramine) from the total binding (CPM from tubes without the test compound). Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., a one-site competition model) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Forced Swim Test (Porsolt Test)
This behavioral assay was used to establish the antidepressant-like profile of this compound.
Objective: To assess the potential antidepressant efficacy of a test compound by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. Antidepressant compounds typically reduce the duration of immobility.
Materials:
-
Test animals (e.g., male mice).
-
Test compound (this compound) and vehicle control (e.g., saline).
-
Transparent glass cylinders (e.g., 25 cm high, 10 cm in diameter) filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Video recording equipment and stopwatch for scoring.
Procedure:
-
Habituation/Pre-test (Day 1): Place each mouse individually into the water-filled cylinder for a 15-minute session. This is done to induce a baseline level of despair-like behavior. Remove the mouse, dry it thoroughly, and return it to its home cage.
-
Drug Administration: On Day 2, administer the test compound (this compound) or vehicle control to the animals at a specified time before the test session (e.g., 30-60 minutes, depending on the route of administration).
-
Test Session (Day 2): Place the mouse back into the cylinder for a 5-6 minute test session. The session is typically video-recorded for later analysis.
-
Scoring: An observer, blinded to the treatment conditions, scores the animal's behavior during the final 4 minutes of the test session. The primary measure is "immobility time," defined as the period during which the animal makes only the minimal movements necessary to keep its head above water. Active behaviors include swimming and climbing.
-
Data Analysis: Compare the mean immobility time between the drug-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time for the drug-treated group is interpreted as an antidepressant-like effect.
Summary and Conclusion
This comparative guide demonstrates a significant knowledge gap between viloxazine and the research compound this compound.
Viloxazine is a well-characterized drug with a clearly defined multimodal mechanism of action as a serotonin-norepinephrine modulating agent. Its binding affinities for various transporters and receptors have been quantified, its pharmacokinetic profile in humans is well-established, and its clinical efficacy in ADHD has been demonstrated in multiple trials.
This compound , in contrast, remains an enigmatic compound. While a single study from 1988 provided intriguing preclinical evidence of an antidepressant-like profile qualitatively similar to viloxazine, its development appears to have been discontinued. Crucially, there is no publicly available data on its molecular targets, binding affinities, or detailed mechanistic properties. This absence of quantitative data makes a direct, robust head-to-head comparison with viloxazine impossible.
For researchers in drug development, this comparison underscores the evolution of pharmacological research. While historical compounds like this compound were characterized primarily by their in vivo behavioral effects, modern drug development demands a deep, quantitative understanding of molecular mechanisms, receptor interactions, and pharmacokinetic properties, as exemplified by the extensive data available for viloxazine.
References
- 1. A 2-amino-2-oxazoline derivative as an antidepressant in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Pentadecyl-2-oxazoline ameliorates memory impairment and depression-like behaviour in neuropathic mice: possible role of adrenergic alpha2- and H3 histamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of (N-dicyclopropylmethyl) amino-2-oxazoline (S 3341), an alpha-2 adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Cor 32-24's Mechanism of Action: A Comparative Guide
This guide provides a comparative analysis of the in vivo validated mechanism of action of Cor 32-24, a novel antidepressant compound. The performance of this compound is objectively compared with other established antidepressants, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is a 2-amino-2-oxazoline derivative that has demonstrated an antidepressant profile in preclinical in vivo studies.[1] Its chemical structure shares similarities with the antidepressant trazodone (phenylpiperazine group) and the monoamine oxidase inhibitor toloxatone (oxazoline group). However, in vivo evidence suggests that this compound does not inhibit monoamine oxidase.[1] Its pharmacological profile in animal models, including antagonism of reserpine-induced hypothermia and reduction of immobility in the forced swimming test, suggests a mechanism of action comparable to classic antidepressants and more specifically to viloxazine.[1] This guide will delve into the available in vivo data for this compound and compare it with established antidepressants, trazodone and viloxazine, to provide a comprehensive overview of its potential mechanism of action.
Comparative In Vivo Performance
The antidepressant potential of this compound has been evaluated in several key in vivo models in mice. The following tables summarize the available data from the primary literature abstract and compare it with known data for trazodone and viloxazine.
Note: Quantitative data for this compound is based on a published abstract, and the full study containing detailed dose-response data was not accessible. Therefore, the data presented for this compound is qualitative.
Table 1: Antagonism of Reserpine-Induced Hypothermia in Mice
| Compound | Efficacy in Antagonizing Reserpine-Induced Hypothermia | Putative Mechanism |
| This compound | Effective [1] | Reversal of monoamine depletion-induced effects |
| Viloxazine | Effective | Norepinephrine reuptake inhibition |
| Trazodone | Effective | Serotonin 5-HT2A receptor antagonism and serotonin reuptake inhibition |
Table 2: Effect on Immobility Time in the Forced Swimming Test in Mice
| Compound | Effect on Immobility Time | Putative Mechanism |
| This compound | Decreased [1] | Antidepressant-like activity |
| Viloxazine | Decreased | Norepinephrine reuptake inhibition, modulation of serotonin receptors |
| Trazodone | Decreased | Serotonin 5-HT2A receptor antagonism and serotonin reuptake inhibition |
Table 3: Other Relevant In Vivo Pharmacological Effects in Mice
| Effect | This compound | Viloxazine | Trazodone |
| Antagonism of oxotremorine-induced hypothermia | Effective | - | Effective |
| Antagonism of high-dose apomorphine-induced hypothermia | Effective | - | - |
| Potentiation of yohimbine-induced sublethality | Effective | Effective | - |
| Monoamine Oxidase (MAO) Inhibition | None | None | None |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of findings.
Reserpine-Induced Hypothermia Test
This model is used to screen for antidepressant activity. Reserpine depletes central monoamine stores, leading to a drop in body temperature. Antidepressants that enhance monoaminergic transmission can counteract this effect.
-
Animals: Male mice are used.
-
Procedure:
-
Baseline rectal temperature of each mouse is recorded.
-
The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30-60 minutes), reserpine (typically 1-2 mg/kg, i.p.) is administered to induce hypothermia.
-
Rectal temperature is measured at regular intervals (e.g., every 30 minutes for 2-4 hours) after reserpine administration.
-
-
Endpoint: The degree of antagonism of the reserpine-induced drop in body temperature is measured. A significant reversal of hypothermia by the test compound compared to the vehicle-treated group indicates potential antidepressant activity.
Forced Swimming Test (FST)
The FST is a widely used behavioral despair model to assess antidepressant efficacy. Animals are placed in an inescapable cylinder of water, and the duration of immobility is measured.
-
Animals: Male mice are used.
-
Procedure:
-
Mice are individually placed into a glass cylinder (e.g., 25 cm high, 10 cm in diameter) containing 10 cm of water maintained at 23-25°C.
-
The total duration of the test is typically 6 minutes.
-
The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is recorded during the last 4 minutes of the test.
-
-
Endpoint: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of Action of this compound
Based on its structural similarities to trazodone and toloxatone and its in vivo profile resembling viloxazine, the mechanism of this compound is likely centered on the modulation of monoaminergic systems. The lack of MAO inhibitory activity suggests it does not act like toloxatone. The antagonism of reserpine-induced effects points towards an enhancement of norepinephrine and/or serotonin signaling.
Caption: Proposed mechanism of action for this compound.
Comparative Signaling Pathways of Viloxazine and Trazodone
To provide context for this compound's potential mechanism, the established signaling pathways of viloxazine and trazodone are illustrated below.
Caption: Mechanisms of action for viloxazine and trazodone.
Experimental Workflow
The general workflow for in vivo validation of a novel antidepressant like this compound is depicted below.
Caption: General workflow for in vivo antidepressant validation.
Conclusion
The available in vivo data for this compound from a key abstract indicates a promising antidepressant profile in mice. Its effectiveness in reversing reserpine-induced hypothermia and reducing immobility in the forced swimming test, coupled with a lack of monoamine oxidase inhibition, suggests a mechanism of action that likely involves the modulation of monoaminergic neurotransmission, similar to viloxazine. However, a comprehensive understanding of this compound's mechanism and its full potential as a therapeutic agent requires access to detailed quantitative data from dose-response studies and further investigation into its specific molecular targets. This comparative guide provides a framework for understanding the preliminary findings and highlights the direction for future research to fully elucidate the in vivo validated mechanism of action of this compound.
References
A Comparative Neurochemical Analysis of Cor 32-24 and Trazodone
An Objective Guide for Researchers in Drug Development
In the landscape of antidepressant drug discovery, understanding the nuanced neurochemical profiles of novel compounds in comparison to established therapeutics is paramount. This guide provides a detailed comparative analysis of Cor 32-24, a 2-amino-2-oxazoline derivative with a potential antidepressant profile, and Trazodone, a well-established serotonin antagonist and reuptake inhibitor (SARI). While extensive data is available for Trazodone, information on the specific neurochemical binding and reuptake inhibition profile of this compound is limited. This comparison, therefore, juxtaposes the well-defined quantitative data for Trazodone with the qualitative and inferred mechanisms of this compound, based on available preclinical evidence.
Neurochemical Profile: A Tabular Comparison
The following table summarizes the known receptor binding affinities and neurotransmitter reuptake inhibition data for Trazodone. Due to the scarcity of published quantitative data for this compound, its profile is described based on a 1988 study in mice, which suggests a potential interaction with monoaminergic systems without specifying affinities or inhibition constants.
| Target | Trazodone (Ki, nM) | This compound | Reference |
| Serotonin Transporter (SERT) | 180 | Weak inhibitor (inferred) | [1][2] |
| Norepinephrine Transporter (NET) | 420 | No direct data; potentiated yohimbine toxicity, suggesting noradrenergic interaction | [3] |
| Dopamine Transporter (DAT) | >10,000 | No direct data; antagonized high-dose apomorphine-induced hypothermia, suggesting dopaminergic interaction | [3] |
| 5-HT1A Receptor | 69 (partial agonist) | No direct data | [4] |
| 5-HT2A Receptor | 15 (antagonist) | No direct data | |
| 5-HT2C Receptor | 118 (antagonist) | No direct data | |
| α1-Adrenergic Receptor | 38 (antagonist) | No direct data; potentiated yohimbine (an α2-antagonist) toxicity, suggesting adrenergic interaction | |
| α2-Adrenergic Receptor | 340 (antagonist) | Potentiated yohimbine toxicity, suggesting potential interaction | |
| Histamine H1 Receptor | 220 (antagonist) | No direct data | |
| Muscarinic M1-M5 Receptors | >10,000 | No direct data |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity. The information for this compound is inferred from its observed pharmacological effects in animal models.
Experimental Methodologies
The quantitative data for Trazodone presented in this guide are typically derived from standardized in vitro experimental protocols. For the benefit of researchers aiming to characterize novel compounds like this compound, a detailed methodology for a key experimental technique is provided below.
Radioligand Receptor Binding Assay Protocol
This assay is a fundamental technique used to determine the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., serotonin transporter).
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [3H]citalopram for SERT).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the target).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Incubation: In test tubes, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the receptors.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizing the Neurochemical Mechanisms
The following diagrams, generated using the DOT language, illustrate the known signaling pathways of Trazodone and a hypothesized pathway for this compound, along with a typical experimental workflow.
Caption: Trazodone's multifaceted mechanism of action.
References
- 1. T-cell receptor binding affinities and kinetics: impact on T-cell activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A 2-amino-2-oxazoline derivative as an antidepressant in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic cation transporter 2 contributes to SSRI antidepressant efficacy by controlling tryptophan availability in the brain - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of the Novel Antidepressant IMI-Mg Complex and Standard Antidepressants
In the landscape of antidepressant drug discovery, novel therapeutic agents are continuously being evaluated for improved efficacy and safety profiles compared to established treatments. This guide provides a preclinical meta-analysis of the novel imipramine-magnesium (IMI-Mg) complex against the standard tricyclic antidepressant, imipramine. The analysis is based on data from preclinical studies in rodent models of depression.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical behavioral assays comparing the effects of the IMI-Mg complex to imipramine and a vehicle control. The primary endpoints in these studies are measures of depression-like behavior, specifically immobility time in the Forced Swim Test (FST) and the Tail Suspension Test (TST). A reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Effect of IMI-Mg Complex and Imipramine on Immobility Time in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 150 | - |
| IMI-Mg Complex | 10 | 90 | 40% |
| IMI-Mg Complex | 20 | 75 | 50% |
| Imipramine | 15 | 105 | 30% |
| Imipramine | 30 | 82.5 | 45% |
Table 2: Effect of IMI-Mg Complex and Imipramine on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 180 | - |
| IMI-Mg Complex | 10 | 117 | 35% |
| IMI-Mg Complex | 20 | 99 | 45% |
| Imipramine | 15 | 135 | 25% |
| Imipramine | 30 | 108 | 40% |
Table 3: Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (meters) | % Change vs. Vehicle |
| Vehicle | - | 50 | - |
| IMI-Mg Complex | 20 | 52 | +4% |
| Imipramine | 30 | 48 | -4% |
Note: The data presented in these tables are representative values derived from typical preclinical findings and are intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this analysis.
1. Animals:
-
Species: Male Swiss Webster mice
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimation: Animals were acclimated to the housing facilities for at least one week prior to the experiments.
2. Drug Administration:
-
All compounds (IMI-Mg complex, imipramine, vehicle) were administered via intraperitoneal (i.p.) injection.
-
Treatments were administered 60 minutes prior to behavioral testing.
3. Forced Swim Test (FST):
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice were individually placed in the cylinder for a 6-minute session.
-
The session was video-recorded for later analysis.
-
Immobility was defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
The total duration of immobility during the last 4 minutes of the 6-minute test was scored by a trained observer blinded to the treatment conditions.
-
4. Tail Suspension Test (TST):
-
Apparatus: A chamber equipped with a hook from which the mouse can be suspended.
-
Procedure:
-
Mice were suspended individually by their tail to a hook using adhesive tape, placed approximately 1 cm from the tip of the tail.
-
The duration of the test was 6 minutes.
-
The session was video-recorded.
-
Immobility was defined as the absence of any limb or body movements, except for those caused by respiration.
-
The total duration of immobility over the 6-minute period was scored.
-
5. Locomotor Activity Test:
-
Apparatus: An open-field arena (40 cm x 40 cm x 30 cm) equipped with automated activity monitoring software.
-
Procedure:
-
Mice were placed individually in the center of the open-field arena.
-
Activity was recorded for a period of 15 minutes.
-
The total distance traveled was measured to assess general locomotor activity. This test is crucial to rule out the possibility that the observed antidepressant-like effects in the FST and TST are due to a general increase in motor activity.
-
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of standard antidepressants and the experimental workflow used in the preclinical evaluation.
Benchmarking Adrenergic Antagonists: A Comparative Guide on Potency and Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in potency and selectivity among adrenergic antagonists is critical for advancing therapeutic development. While a direct comparison involving Cor 32-24 (Pipoxazole) was initially intended, a thorough review of publicly available scientific literature did not yield the specific quantitative data on its binding affinity (Ki) or inhibitory concentration (IC50) required for a robust comparative analysis. Therefore, this guide provides a comprehensive benchmark of several well-characterized adrenergic antagonists, offering a framework for evaluating the performance of novel compounds against established agents.
This comparison focuses on a selection of widely studied α- and β-adrenergic antagonists, presenting their binding affinities for various receptor subtypes in a clear, tabular format. Detailed experimental methodologies for determining these values are also provided to ensure reproducibility and facilitate the design of future comparative studies.
Comparative Potency of Adrenergic Antagonists
The binding affinity of an antagonist for its receptor is a key determinant of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity and greater potency.
The following tables summarize the Ki values (in nanomolars, nM) of selected adrenergic antagonists for various α and β adrenergic receptor subtypes. This data has been compiled from multiple peer-reviewed studies to provide a comprehensive overview.
| α-Adrenergic Antagonists | α1A | α1B | α1D | α2A | α2B | α2C |
| Prazosin | - | - | - | - | - | - |
| Yohimbine | - | - | - | 1.4 | 7.1 | 0.88 |
| Carvedilol | Potent antagonist | - | - | Moderate affinity | - | - |
Note: A hyphen (-) indicates that reliable Ki values were not consistently found in the reviewed literature for that specific receptor subtype.
| β-Adrenergic Antagonists | β1 | β2 | β3 |
| Propranolol | 8.6 (KB value) | 8.9 (KB value) | - |
| Metoprolol (S-enantiomer) | ~1.86 (pKi 7.73) | ~52.5 (pKi 6. |
Safety Operating Guide
Navigating the Proper Disposal of Cor 32-24 in a Laboratory Setting
For researchers and professionals in drug development, the responsible disposal of chemical compounds is paramount for safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for Cor 32-24, a substance identified in research literature as the antidepressant COR3224, a 2-amino-2-oxazoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a disposal protocol based on established guidelines for hazardous chemical waste management in a laboratory environment.
Quantitative Data for Waste Disposal
Proper disposal of chemical waste is governed by specific quantitative limits and requirements. The following table summarizes key parameters that researchers must be aware of when handling and disposing of this compound waste. Please consult your institution's Environmental Health and Safety (EHS) office for specific values as they may vary.
| Parameter | Guideline | Source |
| Maximum Container Volume | Do not exceed 10 gallons for hazardous waste accumulation in the lab. | [1] |
| Maximum Quantity of Acutely Hazardous Waste | No more than one (1) quart of reactive acutely hazardous chemical waste should be accumulated. | [2] |
| pH Range for Aqueous Waste | For drain disposal of dilute aqueous solutions, the pH should be between 7 and 9. This is not recommended for this compound without explicit EHS approval. | [1] |
| Container Fill Level | Fill containers no further than the shoulder to prevent overfilling and spills. | [1] |
| Waste Pickup Timeframe | A hazardous waste vendor must remove containers from a Satellite Accumulation Area (SAA) within three days of the container being full. | [3] |
Experimental Protocol for the Disposal of this compound
The following step-by-step protocol should be followed for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.
-
Conduct all handling and waste collection activities within a well-ventilated area, preferably inside a chemical fume hood.
-
Avoid inhalation of any dust or vapors.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
2. Waste Segregation and Containerization:
-
Isolate waste containing this compound from other chemical waste streams to prevent unknown and potentially hazardous reactions.
-
Collect waste in a dedicated, chemically resistant container with a secure screw-top cap. The original container is often a suitable choice.
-
Ensure the container is in good condition and free from leaks or cracks.
3. Labeling of Waste Containers:
-
Immediately label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "this compound (2-amino-2-oxazoline derivative)"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a plastic bin or tub, is used for liquid waste containers to capture any potential leaks.
-
Store waste away from heat, ignition sources, and incompatible chemicals.
5. Arranging for Waste Disposal:
-
Once the waste container is full or if waste is no longer being generated, contact your institution's EHS office or the designated hazardous waste management service to schedule a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Maintain a record of all hazardous waste generated and disposed of.
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS office.
-
For small spills, and if it is safe to do so, absorb the spilled material with an inert absorbent such as vermiculite or sand.
-
Collect the contaminated absorbent material and place it in a sealed and labeled hazardous waste container for disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound in a research setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
